2-Fluoro-4-methyl-6-nitrophenol
Description
BenchChem offers high-quality 2-Fluoro-4-methyl-6-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methyl-6-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSTVMNAYZSGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
reactivity of 2-Fluoro-4-methyl-6-nitrophenol
An In-depth Technical Guide to the Reactivity of 2-Fluoro-4-methyl-6-nitrophenol
Introduction
2-Fluoro-4-methyl-6-nitrophenol is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its chemical behavior is dictated by the intricate electronic interplay of four distinct substituents on the phenol ring: a strongly activating hydroxyl group, a deactivating but ortho-, para-directing fluoro group, a weakly activating methyl group, and a strongly deactivating nitro group. This guide provides an in-depth analysis of the molecule's reactivity, offering both theoretical understanding and practical, field-proven experimental protocols for researchers, scientists, and drug development professionals.
The strategic placement of these functional groups creates a molecule primed for specific, high-yield transformations. The nitro group, positioned ortho to the fluorine atom, strongly activates the molecule for nucleophilic aromatic substitution (SNAr), where fluorine acts as an excellent leaving group. Concurrently, the potent hydroxyl group governs the regioselectivity of potential electrophilic aromatic substitution (EAS) reactions, albeit on a generally deactivated ring system. This duality of character makes 2-Fluoro-4-methyl-6-nitrophenol a valuable and multifaceted building block.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | PubChem |
| Molecular Weight | 171.13 g/mol | PubChem |
| Appearance | Yellow to Orange Powder/Crystal | ChemicalBook[2] |
| pKa | ~5.7 (Predicted) | ChemicalBook[2] |
| Melting Point | 92-94°C | ChemicalBook[2] |
Molecular Structure and Electronic Landscape
The reactivity of any position on the benzene ring is a direct consequence of the cumulative electronic effects of its substituents. In 2-Fluoro-4-methyl-6-nitrophenol, these effects are a complex combination of induction and resonance.
-
Hydroxyl (-OH) Group (Position 1): A powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the ring. It is a potent ortho-, para-director.
-
Fluoro (-F) Group (Position 2): Exhibits a strong -I effect due to its high electronegativity, deactivating the ring towards electrophilic attack. However, like other halogens, it has a +R effect, directing incoming electrophiles to the ortho- and para- positions.[3] In the context of nucleophilic substitution, its strong inductive effect stabilizes the key reaction intermediate.[4]
-
Methyl (-CH₃) Group (Position 4): A weakly activating group that donates electron density through an inductive effect (+I) and hyperconjugation. It is an ortho-, para-director.
-
Nitro (-NO₂) Group (Position 6): A strongly deactivating group with powerful -I and -R effects. It withdraws significant electron density from the ring, making electrophilic substitution difficult.[5] It is a meta-director for EAS.[6] Crucially, it is a strong activator for nucleophilic aromatic substitution when positioned ortho or para to a leaving group.[7][8]
The confluence of these effects makes the aromatic ring electron-deficient overall, yet with specific sites that are highly susceptible to particular reaction classes.
Caption: Generalized workflow for the SNAr reaction of 2-Fluoro-4-methyl-6-nitrophenol.
Protocol: Synthesis of 2-(Benzyloxy)-1-fluoro-5-methyl-3-nitrobenzene
This protocol demonstrates a typical O-arylation via SNAr.
-
Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Fluoro-4-methyl-6-nitrophenol (1.71 g, 10 mmol), benzyl alcohol (1.19 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 30 mL of anhydrous DMSO to the flask.
-
Rationale: DMSO is a polar aprotic solvent that enhances the reactivity of the nucleophile. Anhydrous conditions are crucial to prevent side reactions with water.
-
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Rationale: Moderate heating provides the necessary activation energy without causing significant decomposition. TLC allows for a visual confirmation that the starting material is being consumed.
-
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into 150 mL of cold water and stir.
-
Rationale: This step quenches the reaction and precipitates the organic product, as it is insoluble in water, while the inorganic salts (K₂CO₃, KF) dissolve.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate. Combine the organic layers.
-
Rationale: Ethyl acetate is a suitable solvent to selectively dissolve the desired product from the aqueous phase. Multiple extractions ensure a high recovery yield.
-
-
Purification: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: The brine wash removes residual water from the organic phase. Sodium sulfate is a drying agent that removes the final traces of water.
-
-
Final Product: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ether product.
Reduction of the Nitro Group
The transformation of the nitro group into an amine is a fundamental step in many synthetic pathways, as it completely alters the electronic nature of the aromatic ring. The resulting amino group is a strong activator and ortho-, para-director, opening up new avenues for electrophilic substitution.
Causality in Experimental Design:
-
Reducing Agent: Catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst, Pd/C) is a clean and efficient method. Alternatively, metal/acid combinations like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are robust, cost-effective, and widely used. [9]The choice often depends on the presence of other functional groups that might be sensitive to the reaction conditions.
-
Solvent: For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are common as they readily dissolve the substrate and do not poison the catalyst. For metal/acid reductions, the acidic aqueous solution is the reaction medium.
Protocol: Synthesis of 6-Amino-2-fluoro-4-methylphenol
-
Setup: In a 250 mL round-bottom flask, suspend 2-Fluoro-4-methyl-6-nitrophenol (3.42 g, 20 mmol) in 100 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (approx. 170 mg, 0.5 mol%) to the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Pd/C is a highly effective heterogeneous catalyst for hydrogenation. Adding it under inert gas prevents potential ignition of the catalyst in the presence of flammable solvent vapors and air.
-
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂), typically from a balloon or a hydrogenation apparatus. Stir the mixture vigorously at room temperature.
-
Rationale: Vigorous stirring is essential to ensure good contact between the substrate, the catalyst, and the hydrogen gas. The reaction is usually exothermic.
-
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Filtration: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rationale: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper. Caution: The catalyst on the filter paper can be pyrophoric and should be quenched by slowly adding water before disposal.
-
-
Isolation: Remove the ethanol from the filtrate under reduced pressure to yield the crude amine product, which can be further purified if necessary.
Electrophilic Aromatic Substitution (EAS)
Further electrophilic substitution on the 2-Fluoro-4-methyl-6-nitrophenol ring is challenging due to the strong deactivating effects of the nitro and fluoro groups. [10]However, the hydroxyl group is a very powerful activator and will be the dominant directing influence. [11][12] Regiochemical Analysis:
-
The -OH group directs ortho and para. The para position (C4) and one ortho position (C6) are already substituted.
-
The other ortho position (C2) is also substituted.
-
This leaves positions C3 and C5 as potential sites for attack.
-
Position 5: This position is ortho to the powerfully directing -OH group and meta to the deactivating -NO₂ group. This is the most likely site for electrophilic attack.
-
Position 3: This position is meta to the -OH group, making it highly unfavorable.
Therefore, any successful EAS reaction will overwhelmingly favor substitution at the C5 position. Harsh reaction conditions will likely be required to overcome the overall deactivation of the ring.
Caption: Directing effects for electrophilic attack, highlighting C5 as the most favorable position.
Safety and Handling
Substituted nitrophenols should be handled with caution. They are generally considered harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract. [13][14][15]
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed. [16][15][17] |
| H312 | Harmful in contact with skin. [16][15] |
| H315 | Causes skin irritation. [16][15][17] |
| H319 | Causes serious eye irritation. [16][15][17] |
| H332 | Harmful if inhaled. [16][15] |
| H335 | May cause respiratory irritation. [16][15]|
Standard Handling Protocol:
-
Engineering Controls: Use in a well-ventilated laboratory fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Fluoro-4-methyl-6-nitrophenol is a textbook example of how substituent effects can be harnessed for precise chemical synthesis. Its reactivity is dominated by a susceptibility to nucleophilic aromatic substitution at the C2 position, a direct result of activation by the ortho-nitro group and the excellent leaving group nature of fluorine in this context. While the ring is generally deactivated towards electrophiles, the powerful directing effect of the hydroxyl group can be exploited under specific conditions to achieve substitution at the C5 position. Furthermore, the phenolic hydroxyl and nitro groups offer additional handles for functionalization through etherification/esterification and reduction, respectively. A thorough understanding of this electronic interplay is paramount for any scientist aiming to utilize this versatile building block to its full potential in the development of novel chemical entities.
References
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . National Institutes of Health (NIH). [Link]
-
Nucleophilic Aromatic Substitution . YouTube. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
Synthesis of 2-methyl-4-nitrophenol from benzene? . Chemistry Stack Exchange. [Link]
-
2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 . PubChem - National Institutes of Health (NIH). [Link]
-
Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry . Khan Academy. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings . ACS Omega - ACS Publications. [Link]
-
Electrophilic aromatic substitution . Wikipedia. [Link]
-
4-Nitrophenol . Wikipedia. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions . PubMed Central - National Institutes of Health (NIH). [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings . PubMed Central - National Institutes of Health (NIH). [Link]
-
The influence of the nitro-group on the reactivity of aromatic halogens. Part I . Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions . Chemistry LibreTexts. [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! . YouTube. [Link]
-
Why is the nitro group a metal director in aromatic electrophilic reactions? . Quora. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? . Chemistry Stack Exchange. [Link]
-
Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds . ResearchGate. [Link]
-
Directed nucleophilic aromatic substitution reaction . RSC Publishing. [Link]
-
reactions of phenol | nitration reaction . YouTube. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects . College of Saint Benedict and Saint John's University. [Link]
-
Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) . RSC Publishing. [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution . ResearchGate. [Link]
-
The nitro group directs electrophilic aromatic substitution to the... . Pearson+. [Link]
-
Safety Data Sheet: 2-Nitrophenol . Carl ROTH. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution . MDPI. [Link]
-
Intramolecular hydrogen bonding in 2-fluoro-4-nitrophenol . ResearchGate. [Link]
-
3.4: Substituent Effects in the Reactivity of Aromatic Rings . Chemistry LibreTexts. [Link]
-
Nitration of Phenols (video) . Khan Academy. [Link]
Sources
- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. 2-Fluoro-6-nitrophenol | 1526-17-6 [chemicalbook.com]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 519. The influence of the nitro-group on the reactivity of aromatic halogens. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Unseen: A Technical Safety and Handling Guide for 2-Fluoro-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Compound Identification and Inferred Hazard Profile
2-Fluoro-4-methyl-6-nitrophenol is an aromatic organic compound. Its structure, featuring a phenol backbone with fluoro, methyl, and nitro functional groups, suggests a specific set of chemical reactivities and toxicological concerns. The nitro group, in particular, points towards potential acute toxicity and environmental hazards, while the phenolic structure often implies skin and eye irritation.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-Fluoro-4-methyl-6-nitrophenol |
| Synonyms | 6-nitro-4-methyl-2-fluorophenol |
| CAS Number | 101479-70-3 |
| Molecular Formula | C7H6FNO3 |
| Molecular Weight | 171.13 g/mol |
Anticipated GHS Hazard Classification
Based on the hazard classifications of analogous compounds such as 3-Methyl-4-nitrophenol and 2-Fluoro-4-nitrophenol, the following GHS classification for 2-Fluoro-4-methyl-6-nitrophenol is anticipated.[1][2] This classification should be treated as a preliminary and conservative estimate.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Anticipated Hazard Pictograms:
Caption: Standard workflow for donning and doffing PPE.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
The following first-aid measures are based on the typical effects of nitrophenolic compounds. [1][2]
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. [1][2]If the person feels unwell or is not breathing, call a poison center or doctor and provide artificial respiration if necessary.
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water. [1]Remove contaminated clothing and wash it before reuse. [2]If skin irritation occurs, seek medical advice. [1]* Eye Contact: Rinse cautiously with water for several minutes. [1]If present, remove contact lenses and continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. [1]* Ingestion: If swallowed, rinse the mouth with water. [1][2]Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [1]
Accidental Release Measures
-
Personal Precautions: Avoid breathing dust and ensure adequate ventilation. [1]Wear appropriate personal protective equipment.
-
Containment and Cleaning: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. [1]Avoid generating dust. For larger spills, prevent entry into waterways and contact emergency services.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.
-
Storage Conditions: Store in a well-ventilated place and keep the container tightly closed. [1][3]The storage area should be cool and dry. [4]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may lead to vigorous reactions. [1]
Toxicological and Ecological Considerations
Detailed toxicological and ecological data for 2-Fluoro-4-methyl-6-nitrophenol are not available. However, nitrophenols as a class are known to be toxic to aquatic life. [4]
-
Toxicity: The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin. [1][2]It is also expected to cause irritation to the skin, eyes, and respiratory system. [1][2][5]* Environmental Fate: Care should be taken to prevent the release of this compound into the environment. [4]It should be disposed of as hazardous waste in accordance with local, state, and federal regulations. [1]
Physical and Chemical Properties
The following table presents a compilation of physical and chemical properties of a closely related isomer, 2-Fluoro-4-nitrophenol, which can serve as a reasonable estimate.
| Property | Value (for 2-Fluoro-4-nitrophenol) | Reference |
| Physical State | Yellow crystalline powder | |
| Melting Point | 117-121 °C | |
| Boiling Point | 281.2 °C at 760 mmHg | |
| Flash Point | 123.9 °C | |
| Density | 1.511 g/cm³ |
References
-
3M. (2021). Safety Data Sheet. [Link]
Sources
theoretical studies on 2-Fluoro-4-methyl-6-nitrophenol
An In-depth Technical Guide to the Theoretical Investigation of 2-Fluoro-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Fluoro-4-methyl-6-nitrophenol, a molecule of interest for its potential applications in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited, this document synthesizes established computational methodologies and data from analogous structures to present a predictive analysis of its structural, spectroscopic, electronic, and nonlinear optical properties. By detailing a robust workflow from molecular synthesis to advanced quantum chemical calculations, this guide serves as a blueprint for researchers seeking to characterize novel substituted phenols. We will explore the intricacies of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's vibrational modes, NMR and UV-Vis spectra, frontier molecular orbitals, electrostatic potential, intramolecular charge transfer, and hyperpolarizability. The causality behind each computational choice is explained, ensuring a self-validating and scientifically rigorous approach.
Introduction: Rationale for a Theoretical Study
2-Fluoro-4-methyl-6-nitrophenol is a substituted phenol featuring a unique combination of functional groups: a hydroxyl (-OH) and a methyl (-CH₃) group, which are electron-donating, and a nitro (-NO₂) group and a fluorine (-F) atom, which are electron-withdrawing. This "push-pull" electronic architecture is a hallmark of molecules with interesting photophysical and nonlinear optical (NLO) properties.[1][2] The presence of fluorine can also enhance metabolic stability and binding affinity in pharmaceutical contexts.[3]
A thorough theoretical investigation is warranted to predict the molecule's properties before undertaking potentially costly and time-consuming synthesis and experimental characterization.[4] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to gain deep insights into the molecule's geometry, stability, reactivity, and spectroscopic signatures.[5][6] This guide outlines the essential theoretical studies to build a complete physicochemical profile of 2-Fluoro-4-methyl-6-nitrophenol.
Proposed Synthesis and Considerations of Regioselectivity
The most plausible synthetic route to 2-Fluoro-4-methyl-6-nitrophenol is via the electrophilic nitration of its precursor, 2-Fluoro-4-methylphenol.
Starting Material: 2-Fluoro-4-methylphenol (also known as 2-fluoro-p-cresol) is commercially available or can be synthesized from 4-methylphenol.[7][8]
Nitration Reaction: The introduction of the nitro group onto the aromatic ring is an electrophilic aromatic substitution. The regioselectivity of this reaction—that is, the position where the nitro group will be added—is dictated by the directing effects of the substituents already present: the hydroxyl, fluoro, and methyl groups.[9]
-
-OH Group: A powerful activating group and ortho-, para-director.
-
-CH₃ Group: An activating group and ortho-, para-director.
-
-F Group: A deactivating group (due to induction) but an ortho-, para-director (due to resonance).
The hydroxyl group is the strongest activating group and will therefore dominate the directing effect.[10][11] The positions ortho and para to the hydroxyl group are C6 and C4, respectively. Since the C4 position is already occupied by the methyl group, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the C6 position. The fluorine atom at C2 also directs ortho and para, which corresponds to the C6 and C4 positions, further reinforcing the C6 substitution.
A common nitrating agent is a mixture of nitric acid and sulfuric acid. However, for activated rings like phenols, milder conditions using dilute nitric acid or other nitrating agents can be employed to control the reaction and prevent over-nitration or oxidation.[12]
Comprehensive Computational Workflow
This section details the step-by-step theoretical protocol for characterizing 2-Fluoro-4-methyl-6-nitrophenol. All calculations would typically be performed using a quantum chemistry software package like Gaussian.[4]
Geometry Optimization and Conformational Analysis
The first and most crucial step is to determine the molecule's most stable three-dimensional structure. The presence of the hydroxyl and nitro groups ortho to each other suggests the possibility of an intramolecular hydrogen bond.
Protocol:
-
Initial Structure: Build the 2-Fluoro-4-methyl-6-nitrophenol molecule in a molecular modeling program.
-
Conformational Search: Perform a conformational search to identify all possible rotamers, particularly concerning the orientation of the -OH and -NO₂ groups.
-
Optimization: Optimize the geometry of each conformer using DFT. A widely used and reliable functional for this type of molecule is B3LYP, paired with a sufficiently large basis set such as 6-311++G(d,p) to accurately account for electron correlation and polarization.[13]
-
Frequency Calculation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The structure with the lowest electronic energy is the ground state conformation.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Simulated vibrational spectra are invaluable for interpreting experimental data and understanding the molecule's bonding characteristics.
Protocol:
-
Frequency Calculation: The frequency calculation performed in the optimization step provides the harmonic vibrational frequencies.
-
Scaling: Calculated frequencies are systematically higher than experimental values. They should be scaled using an appropriate scaling factor for the chosen method and basis set (e.g., ~0.967 for B3LYP/6-311++G(d,p)).
-
Spectral Analysis: Analyze the scaled frequencies and corresponding IR intensities and Raman activities to generate theoretical FT-IR and FT-Raman spectra.
-
Potential Energy Distribution (PED): Use PED analysis to assign the vibrational modes to specific bond stretches, bends, and torsions. This is crucial for unambiguously identifying key functional group vibrations, such as the O-H, C-F, N-O, and C-N stretches.[6]
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Comments |
| O-H Stretch | 3200 - 3400 | Broadened and shifted to lower frequency due to intramolecular hydrogen bonding with the nitro group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of the benzene ring. |
| C-H Stretch (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of the -CH₃ group. |
| N=O Asymmetric Stretch | 1500 - 1550 | A strong band characteristic of the nitro group. |
| N=O Symmetric Stretch | 1330 - 1370 | Another strong nitro group band. |
| C-F Stretch | 1100 - 1250 | A strong band, characteristic of the C-F bond. |
| C-N Stretch | 840 - 880 | Stretching of the bond connecting the nitro group to the ring. |
Table 1: Predicted key vibrational frequencies for 2-Fluoro-4-methyl-6-nitrophenol based on typical ranges for similar compounds.
NMR Spectroscopy
Predicting NMR spectra is essential for structural confirmation.
Protocol:
-
GIAO Method: Use the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) optimized geometry to calculate the ¹H and ¹³C isotropic shielding values.
-
Chemical Shift Calculation: The chemical shifts (δ) are calculated relative to a reference standard (Tetramethylsilane, TMS), which must be computed at the same level of theory. δ_sample = σ_TMS - σ_sample.
-
Analysis: The predicted chemical shifts can be compared to experimental data for structural validation. The electronic environment of each nucleus, influenced by the electron-donating and withdrawing groups, will determine its chemical shift.
Electronic Properties and UV-Vis Spectroscopy
The electronic properties are key to understanding the molecule's color, photostability, and reactivity.
Protocol:
-
TD-DFT Calculation: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to obtain the vertical electronic excitation energies and oscillator strengths.[14] The CAM-B3LYP functional is often recommended for charge-transfer systems.[15]
-
UV-Vis Spectrum Simulation: The calculated excitation energies (λ_max) and oscillator strengths (which relate to absorption intensity) can be used to simulate the UV-Vis absorption spectrum.
-
HOMO-LUMO Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.[16][17] A smaller gap suggests the molecule is more easily excitable and more reactive. For this push-pull system, the HOMO is expected to be localized on the electron-rich phenol ring, while the LUMO will be on the electron-deficient nitro group, indicating a π → π* intramolecular charge transfer (ICT) transition upon excitation.[18]
| Parameter | Significance | Predicted Characteristics |
| HOMO | Highest Occupied Molecular Orbital (Electron Donor) | Localized primarily on the phenol ring and -OH group. |
| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Localized primarily on the -NO₂ group. |
| HOMO-LUMO Gap (ΔE) | Electronic Excitability / Reactivity | Expected to be relatively small, indicating potential for significant charge transfer and reactivity. |
| λ_max | Wavelength of Maximum Absorption | Predicted to be in the UV-A or near-visible region due to the extended conjugation and ICT character.[14] |
Table 2: Predicted Frontier Molecular Orbital characteristics.
Molecular Electrostatic Potential (MESP)
The MESP map is a 3D visualization of the charge distribution on the molecule's surface, revealing its reactive sites.
Protocol:
-
MESP Calculation: Generate the MESP surface from the DFT electron density calculation.
-
Analysis: The map is color-coded:
-
Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro and hydroxyl groups.
-
Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack. This is expected around the hydrogen atom of the hydroxyl group. The MESP provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species.[19]
-
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[18]
Protocol:
-
NBO Calculation: Perform an NBO analysis on the optimized structure.
-
Analysis of Interactions:
-
Intramolecular Hydrogen Bond: Look for the interaction (hyperconjugation) between the lone pair orbitals (LP) of the oxygen atoms in the nitro group and the antibonding orbital (σ*) of the O-H bond. A significant stabilization energy (E(2)) for this interaction confirms the presence and strength of the O-H···O hydrogen bond.[20]
-
Charge Delocalization: Analyze the delocalization of electron density from the lone pairs of the hydroxyl oxygen and the π-system of the ring into the antibonding π* orbitals of the nitro group. This quantifies the "push-pull" nature and the intramolecular charge transfer in the ground state.
-
Nonlinear Optical (NLO) Properties
Molecules with a significant intramolecular charge transfer often exhibit large NLO responses, making them candidates for materials in optical technologies.[21]
Protocol:
-
Hyperpolarizability Calculation: Using the optimized geometry, calculate the components of the static first-order hyperpolarizability (β) tensor using DFT. This is a measure of the molecule's second-order NLO response.[4][5]
-
Total Hyperpolarizability: Calculate the total (or vector) component of the hyperpolarizability (β_tot) from the individual tensor components.
-
Comparison: Compare the calculated β_tot value to that of a standard NLO material like urea, calculated at the same level of theory. A significantly larger value suggests the molecule has potential as an NLO material. The push-pull nature of 2-Fluoro-4-methyl-6-nitrophenol, with its strong donor (-OH) and acceptor (-NO₂) groups connected by a π-conjugated system, is expected to result in a large β value.[1]
Potential Applications
The insights gained from these theoretical studies can guide the development of 2-Fluoro-4-methyl-6-nitrophenol for specific applications:
-
Drug Development: Substituted nitrophenols have a wide range of biological activities. The MESP and HOMO-LUMO analysis can help predict how the molecule might interact with biological targets like enzymes or receptors. The fluorine atom can enhance properties like metabolic stability and binding affinity, making it a valuable scaffold for medicinal chemistry.[3]
-
Materials Science: Molecules with high first-order hyperpolarizability are sought after for use in electro-optic devices, optical data storage, and telecommunications.[2] The predicted NLO properties of this molecule could justify its synthesis and incorporation into polymeric materials for such applications.
Conclusion
This technical guide has outlined a comprehensive, first-principles-based computational strategy for the in-depth characterization of 2-Fluoro-4-methyl-6-nitrophenol. By systematically applying DFT and TD-DFT methods, researchers can obtain reliable predictions of the molecule's structural, vibrational, spectroscopic, electronic, and nonlinear optical properties. This theoretical blueprint not only provides a deep understanding of this specific molecule but also serves as a robust, field-proven methodology for the investigation of other novel organic compounds, thereby accelerating the discovery and design of new functional materials and pharmaceutical agents.
References
A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.
Sources
- 1. Nonlinear optical properties of push–pull polyenes for electro-optics [opg.optica.org]
- 2. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04307F [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. jetir.org [jetir.org]
- 7. 2-FLUORO-4-METHYLPHENOL | 452-81-3 [chemicalbook.com]
- 8. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. learn.schrodinger.com [learn.schrodinger.com]
- 17. ossila.com [ossila.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Utility of 2-Fluoro-4-methyl-6-nitrophenol in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Multifunctional Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The substituted phenol, 2-Fluoro-4-methyl-6-nitrophenol, represents a highly versatile scaffold, embodying key structural motifs that are frequently exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving this valuable, albeit not widely commercially available, chemical entity. While direct literature on this specific isomer is sparse, its utility can be confidently inferred from the well-documented chemistry of its isomers and related substituted nitrophenols.
The unique arrangement of a fluorine atom, a methyl group, and a nitro group on the phenolic ring offers a triad of functionalities that can be strategically manipulated. The fluorine atom can enhance metabolic stability, improve bioavailability, and modulate pKa.[1] The methyl group provides a lipophilic handle and can influence binding interactions. The nitro group, a strong electron-withdrawing moiety, not only activates the aromatic ring for certain reactions but also serves as a versatile precursor to an amino group, a common pharmacophore.[1] This guide will provide a plausible synthetic pathway, detail its key physicochemical properties, and present robust protocols for its application as a building block in the synthesis of diverse molecular architectures.
Physicochemical Properties and Safety Considerations
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₇H₆FNO₃ | Based on structure |
| Molecular Weight | 171.13 g/mol | Based on structure |
| Appearance | Likely a yellow crystalline solid | Based on isomers like 2-Fluoro-6-nitrophenol and 2-Methyl-4-nitrophenol |
| Melting Point | Estimated in the range of 30-50 °C | Based on related compounds like 4-Methyl-2-nitrophenol (35 °C)[2] |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, DMF) | General property of similar organic compounds |
| pKa | Estimated to be around 7-8 | The electron-withdrawing nitro and fluoro groups will decrease the pKa relative to p-cresol (~10.3), while the methyl group will have a slight increasing effect. |
Safety and Handling: Substituted nitrophenols should be handled with care as they are often toxic and can be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For related compounds, GHS hazard statements include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3]
Proposed Synthesis of 2-Fluoro-4-methyl-6-nitrophenol
A plausible and efficient synthesis of 2-Fluoro-4-methyl-6-nitrophenol can be envisioned starting from the commercially available 4-fluoro-2-methylphenol. The directing effects of the hydroxyl and methyl groups will guide the regioselective introduction of the nitro group.
Sources
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-Fluoro-4-methyl-6-nitrophenol
Abstract
This document provides a comprehensive technical guide for the synthesis of medicinally relevant heterocyclic compounds utilizing 2-Fluoro-4-methyl-6-nitrophenol as a versatile starting material. We delve into the strategic exploitation of its distinct functional groups—the nitro, fluoro, and hydroxyl moieties—to construct diverse heterocyclic scaffolds, primarily focusing on benzoxazoles and phenoxazines. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and rationale for experimental choices. All methodologies are supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of 2-Fluoro-4-methyl-6-nitrophenol
2-Fluoro-4-methyl-6-nitrophenol is a highly functionalized aromatic compound that serves as an exceptional building block in synthetic organic chemistry.[1] Its utility stems from the orthogonal reactivity of its three key functional groups:
-
The Nitro Group (-NO₂): Primarily serves as a precursor to an amino group (-NH₂) via reduction. This transformation is a cornerstone of many heterocyclic ring-forming reactions. The resulting amine is a potent nucleophile.
-
The Fluoro Group (-F): As an ortho-substituent to the strongly electron-withdrawing nitro group, the fluorine atom is activated towards nucleophilic aromatic substitution (SNAr).[2] This allows for its displacement to introduce new functionalities. Alternatively, its retention in the final product can enhance pharmacokinetic properties such as metabolic stability and binding affinity.[1][3]
-
The Phenolic Hydroxyl Group (-OH): A versatile nucleophile itself, it is crucial for the formation of oxygen-containing heterocycles. Its acidity can be modulated for various reactions.
The strategic interplay of these groups allows for a divergent synthetic approach, enabling the construction of multiple, distinct heterocyclic cores from a single, readily available precursor.
Figure 1: Divergent synthetic pathways from 2-Fluoro-4-methyl-6-nitrophenol.
Synthesis of 6-Fluoro-4-methylbenzoxazoles via Reductive Cyclization
Benzoxazoles are a prominent class of heterocyclic compounds found in numerous pharmacologically active molecules.[4] The most direct route to this scaffold from our starting material involves the reduction of the nitro group, followed by condensation with a one-carbon electrophile (e.g., an aldehyde or carboxylic acid derivative) which cyclizes with the adjacent phenolic hydroxyl group.
Mechanistic Rationale
The synthesis proceeds in two conceptual stages, which can often be combined into a one-pot procedure.
-
Reduction: The nitro group is selectively reduced to an amine, forming the key intermediate, 2-Amino-6-fluoro-4-methylphenol . Common reagents for this step include tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation (H₂/Pd-C). SnCl₂ is often preferred for its chemoselectivity and tolerance of other functional groups.[5]
-
Condensation & Cyclization: The generated ortho-aminophenol reacts with an aldehyde to form a Schiff base (imine) intermediate. Under thermal or acidic conditions, this intermediate undergoes intramolecular cyclization via nucleophilic attack of the phenolic oxygen onto the imine carbon, followed by dehydration (or oxidation) to furnish the aromatic benzoxazole ring.[6]
Figure 2: Workflow for the synthesis of benzoxazoles.
Experimental Protocol: Synthesis of 6-Fluoro-4-methyl-2-phenylbenzoxazole
This protocol details the synthesis using benzaldehyde as the coupling partner.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity | Amount (mmol) | Mass/Volume |
| 2-Fluoro-4-methyl-6-nitrophenol | C₇H₆FNO₃ | 171.13 | - | 10.0 | 1.71 g |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | - | 40.0 | 9.03 g |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | ~12 M | - | 15 mL |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | - | 50 mL |
| Benzaldehyde | C₇H₆O | 106.12 | - | 11.0 | 1.17 g (1.12 mL) |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | As needed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | As needed |
| Brine | NaCl(aq) | - | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | As needed |
Procedure:
-
Reduction of Nitro Group:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Fluoro-4-methyl-6-nitrophenol (1.71 g, 10.0 mmol) and ethanol (50 mL).
-
In a separate beaker, carefully dissolve tin(II) chloride dihydrate (9.03 g, 40.0 mmol) in concentrated HCl (15 mL). Caution: This is an exothermic process.
-
Add the acidic SnCl₂ solution to the flask.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography). The starting material is typically yellow, and the aminophenol product is often colorless.
-
-
Condensation and Cyclization:
-
After cooling the mixture to room temperature, add benzaldehyde (1.12 mL, 11.0 mmol) directly to the flask.
-
Return the mixture to reflux and heat for an additional 4-6 hours, again monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water (200 mL).
-
Neutralize the acidic solution by the careful, portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-Fluoro-4-methyl-2-phenylbenzoxazole.
-
Expected Yield: 75-85%.
Synthesis of Fluorinated Phenoxazines via Oxidative Dimerization
Phenoxazines are another class of heterocycles with significant biological and material science applications.[7][8] A common synthetic route involves the oxidative dimerization of ortho-aminophenols. This pathway leverages the same aminophenol intermediate generated in the benzoxazole synthesis.
Mechanistic Rationale
The formation of the phenoxazine core from 2-amino-6-fluoro-4-methylphenol is an oxidative coupling process. While several oxidants can be used, a common laboratory method employs potassium ferricyanide (K₃[Fe(CN)₆]) in a basic aqueous medium. The mechanism is believed to proceed through the formation of phenoxyl radicals, which then couple and cyclize to form the tricyclic phenoxazine system.[9]
Figure 3: Two-stage process for phenoxazine synthesis.
Experimental Protocol: Synthesis of a Difluoro-dimethylphenoxazine Derivative
Procedure:
-
Synthesis of 2-Amino-6-fluoro-4-methylphenol:
-
Prepare the aminophenol intermediate from 2-Fluoro-4-methyl-6-nitrophenol (10.0 mmol scale) as described in Protocol 2.2, Step 1 .
-
After reduction, instead of proceeding with condensation, perform a work-up. Pour the cooled reaction mixture into ice water, neutralize with a base (e.g., aq. NaOH or NaHCO₃) to pH ~7, and extract the aminophenol product into an organic solvent like ethyl acetate.
-
Dry the organic extracts, concentrate, and use the crude aminophenol directly in the next step. Note: ortho-aminophenols can be sensitive to air oxidation, so prompt use is recommended.
-
-
Oxidative Dimerization:
-
Dissolve the crude 2-Amino-6-fluoro-4-methylphenol (assume ~10.0 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Add sodium bicarbonate (2.52 g, 30.0 mmol) to the solution.
-
In a separate flask, prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (7.24 g, 22.0 mmol) in water (50 mL).
-
Add the oxidant solution dropwise to the stirred aminophenol solution over 30 minutes at room temperature. A colored precipitate (often deep red or purple) should form.
-
Stir the reaction for an additional 2-4 hours at room temperature.
-
-
Work-up and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water, then with a small amount of cold ethanol to remove impurities.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Expected Yield: 40-60%. The yield can be sensitive to reaction conditions and the purity of the starting aminophenol.
Safety & Handling
-
Nitrophenols: 2-Fluoro-4-methyl-6-nitrophenol is a nitroaromatic compound and should be handled with care. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with extreme care.
-
Reagents: Tin(II) chloride and potassium ferricyanide are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Solvents: Organic solvents like ethanol and ethyl acetate are flammable. Keep away from ignition sources.
Conclusion
2-Fluoro-4-methyl-6-nitrophenol stands out as a powerful and versatile precursor for heterocyclic synthesis. Through straightforward, high-yielding protocols based on fundamental organic reactions like nitro-group reduction and oxidative coupling, complex and valuable scaffolds such as benzoxazoles and phenoxazines can be readily accessed. The ability to selectively functionalize the molecule at its nitro, fluoro, or hydroxyl positions opens a vast chemical space for exploration by medicinal and materials chemists. The protocols outlined in this guide provide a solid, literature-grounded foundation for researchers to build upon in their synthetic endeavors.
References
-
PubChem. (n.d.). 2-Fluoro-6-nitrophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Ragaini, F. (2020). Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes. Catalysts, 10(7), 781. Available from: [Link]
-
Reddy, T. J., et al. (2019). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry, 17(3), 555-560. Available from: [Link]
-
Maly, M., et al. (2020). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. Molecules, 25(15), 3485. Available from: [Link]
- Qiu, X.-L., & Qing, F.-L. (Eds.). (2008).
-
Nguyen, T. A. H., et al. (2021). Effective reduction of nitrophenols and colorimetric detection of Pb(ii) ions by Siraitia grosvenorii fruit extract capped gold nanoparticles. RSC Advances, 11(26), 15721–15732. Available from: [Link]
- Google Patents. (1989). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
-
Zhang, W. (2006). Fluorous Synthesis of Heterocyclic Systems. Current Organic Synthesis, 3(4), 423-441. Available from: [Link]
-
Singh, U. P., & Bhat, H. R. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5195-5219. Available from: [Link]
-
Ribeiro da Silva, M. A. V., et al. (2011). Intramolecular hydrogen bonding in 2-fluoro-4-nitrophenol. The Journal of Chemical Thermodynamics, 43(7), 1031-1037. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved January 26, 2026, from [Link]
-
Fülöp, F., et al. (1990). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Journal of Heterocyclic Chemistry, 27(4), 951-955. Available from: [Link]
-
Mondal, B. (2023). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Organic & Biomolecular Chemistry, 21(14), 2889-2905. Available from: [Link]
-
Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209–3212. Available from: [Link]
-
Aksenov, N. A., et al. (2015). One-pot synthesis of benzoxazoles via the metal-free ortho-C–H functionalization of phenols with nitroalkanes. RSC Advances, 5(87), 71221-71225. Available from: [Link]
-
Asif, M. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organocatalysis, 9(2), 118-137. Available from: [Link]
-
Glavaš, M., et al. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 29(1), 256. Available from: [Link]
-
ResearchGate. (2019). Design and synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives as potent anti-inflammatory and analgesic agents. Retrieved January 26, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Homepage. Retrieved January 26, 2026, from [Link]
-
Moody, C. J., & Rees, C. W. (2022). New Functionalized Phenoxazines and Phenothiazines. ACS Omega, 7(4), 3465–3473. Available from: [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved January 26, 2026, from [Link]
-
Douglas, J. J., et al. (2012). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Organic Letters, 14(1), 154-157. Available from: [Link]
-
Gour, K. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Journal of Medicinal and Organic Chemistry, 6(4). Available from: [Link]
-
Katsamakas, S., et al. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current Medicinal Chemistry, 23(26), 2972-2999. Available from: [Link]
-
PrepChem. (n.d.). Preparation of 2-nitrophenol. Retrieved January 26, 2026, from [Link]
-
Bi, S., et al. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E, 65(Pt 6), o1378. Available from: [Link]
-
Kukulka, R., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. Available from: [Link]
Sources
- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. mdpi.com [mdpi.com]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. mdpi.com [mdpi.com]
- 5. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 10. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Substituted Nitrophenols in Agrochemical Design
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Fluoro-4-methyl-6-nitrophenol in the synthesis of novel agrochemicals.
Substituted phenols, particularly those bearing nitro and halogen functional groups, are pivotal synthons in the development of modern agrochemicals.[1] The electronic properties conferred by these substituents can significantly influence the biological activity, metabolic stability, and environmental persistence of the final active ingredient. 2-Fluoro-4-methyl-6-nitrophenol is a versatile intermediate, with its unique arrangement of a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a directing methyl group, all on a fluorinated benzene ring. This combination of features makes it a valuable starting material for creating complex molecules with potential herbicidal or fungicidal properties.[2] The fluorine atom, in particular, can enhance the lipophilicity and binding affinity of the molecule to its biological target.
This guide provides detailed application notes and protocols for the prospective use of 2-Fluoro-4-methyl-6-nitrophenol in the synthesis of a novel agrochemical candidate, leveraging its inherent chemical reactivity to build a molecule with potential biological efficacy.
Application Focus: Synthesis of a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide
Protoporphyrinogen oxidase (PPO) is a well-established target for herbicides. PPO inhibitors block the synthesis of chlorophyll and heme in plants, leading to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid cell membrane disruption. Many commercial PPO-inhibiting herbicides feature a substituted phenyl ether linkage. Here, we outline a synthetic strategy to a novel PPO inhibitor candidate starting from 2-Fluoro-4-methyl-6-nitrophenol.
Overall Synthetic Workflow
The proposed synthesis involves a two-step process:
-
Williamson Ether Synthesis: Coupling of 2-Fluoro-4-methyl-6-nitrophenol with a suitable alkyl halide to form a phenyl ether.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine, which can be a key pharmacophore for biological activity or a handle for further derivatization.
Sources
experimental procedure for Suzuki coupling with 2-Fluoro-4-methyl-6-nitrophenol
An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Fluoro-4-methyl-6-nitrophenol: Protocols and Mechanistic Insights
Authored by a Senior Application Scientist
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its facility in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials.[1][2][3] This guide provides a comprehensive experimental protocol and the underlying scientific rationale for the Suzuki coupling of a challenging substrate: 2-Fluoro-4-methyl-6-nitrophenol. The electron-withdrawing nature of the nitro and fluoro groups, coupled with the steric hindrance and the phenolic hydroxyl group, necessitates a carefully considered approach to achieve successful coupling.
This document will explore two strategic pathways: a robust and well-established two-step sequence involving the activation of the phenolic hydroxyl group, and a more contemporary, direct one-step approach that leverages recent advances in coupling methodologies.
Understanding the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling is rooted in a palladium-catalyzed cycle.[4][5] A fundamental grasp of this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (or triflate), inserting itself into the carbon-leaving group bond to form a palladium(II) species.[4][5] This step is often rate-determining.
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][6][7]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[1][4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol I: The Two-Step Triflate-Mediated Suzuki Coupling
This classical and reliable approach circumvents the poor leaving group ability of the phenolic hydroxyl by converting it into a triflate (-OTf), an excellent leaving group in palladium-catalyzed reactions.
Part A: Synthesis of 2-Fluoro-4-methyl-6-nitrophenyl trifluoromethanesulfonate
This initial step activates the phenol for the subsequent cross-coupling.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Fluoro-4-methyl-6-nitrophenol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq) and stir for 10 minutes.
-
Slowly, add triflic anhydride (Tf₂O, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for one hour, then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude triflate.
| Reagent | Molar Equiv. |
| 2-Fluoro-4-methyl-6-nitrophenol | 1.0 |
| Triflic Anhydride (Tf₂O) | 1.1 |
| Anhydrous Pyridine | 1.2 |
| Anhydrous Dichloromethane (DCM) | Solvent |
Part B: Suzuki-Miyaura Coupling of the Aryl Triflate
With the activated triflate in hand, the Suzuki coupling can proceed. The choice of catalyst, ligand, base, and solvent is critical for success, especially with an electron-deficient substrate.
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl triflate from Part A (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if necessary.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).[1]
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.[5]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[5][9]
| Reagent | Molar Equiv. |
| Aryl Triflate | 1.0 |
| Arylboronic Acid | 1.5 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 |
| Palladium Catalyst | 1-5 mol% |
| Solvent (e.g., Toluene/Water) | Solvent |
Protocol II: The Direct Denitrative Suzuki Coupling (Advanced)
Recent breakthroughs have demonstrated the feasibility of using a nitro group as a leaving group in Suzuki-Miyaura couplings.[3][10][11] This innovative one-step approach offers a more atom-economical and streamlined synthesis.
Scientific Rationale: This method hinges on the ability of a specific palladium catalyst system to facilitate the oxidative addition into the aryl-nitro (Ar-NO₂) bond.[10][11] This represents a departure from the conventional oxidative addition to aryl halides or triflates.
-
In a glovebox or under a strictly inert atmosphere, combine 2-Fluoro-4-methyl-6-nitrophenol (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base (e.g., potassium phosphate, K₃PO₄, 2.0 eq) in a Schlenk tube.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a specialized ligand such as BrettPhos (5 mol%).[11]
-
Add a degassed anhydrous solvent, such as dioxane or toluene.[1][12]
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by an appropriate method (TLC, GC-MS, LC-MS).
-
After completion, cool the reaction to room temperature and follow a similar workup and purification procedure as described in Protocol I, Part B.
| Reagent | Molar Equiv. |
| 2-Fluoro-4-methyl-6-nitrophenol | 1.0 |
| Arylboronic Acid | 1.5 |
| Base (e.g., K₃PO₄) | 2.0 |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 2.5 mol% |
| Ligand (e.g., BrettPhos) | 5 mol% |
| Anhydrous Solvent (e.g., Dioxane) | Solvent |
Caption: Workflow comparison of the two proposed Suzuki coupling protocols.
Troubleshooting and Considerations
-
Low Yields: In cases of low yield, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents is highly substrate-dependent.
-
Protodeborylation: The hydrolysis of the boronic acid can be a significant side reaction.[12] Using anhydrous solvents or boronate esters can mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur.[12] This can often be minimized by adjusting the reaction conditions.
-
Dehalogenation: The reduction of the aryl halide to the corresponding arene is another possible side reaction.
Conclusion
The Suzuki-Miyaura coupling of 2-Fluoro-4-methyl-6-nitrophenol is a challenging yet achievable transformation. The conventional two-step approach via a triflate intermediate offers a reliable and well-documented path to the desired biaryl products. For researchers seeking a more elegant and efficient synthesis, the direct denitrative coupling presents a compelling, albeit more advanced, alternative. The optimal choice of protocol will depend on the specific research goals, available resources, and the desired level of process optimization.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Journal of the American Chemical Society. The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Synfacts. (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
-
ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]
-
ResearchGate. (2019, February 13). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. thieme.de [thieme.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Utilization of 2-Fluoro-4-methyl-6-nitrophenol in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 2-Fluoro-4-methyl-6-nitrophenol as a versatile starting material for the synthesis of complex pharmaceutical intermediates. We delve into the intrinsic chemical reactivity of this building block, elucidating the synergistic roles of its fluoro, nitro, hydroxyl, and methyl functionalities. Detailed, field-proven protocols for key transformations—including Nucleophilic Aromatic Substitution (SNA_r_), nitro group reduction, O-alkylation, and the synthesis of privileged heterocyclic scaffolds such as benzoxazoles—are presented. The causality behind experimental choices, safety considerations, and mechanistic underpinnings are explained to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of 2-Fluoro-4-methyl-6-nitrophenol
2-Fluoro-4-methyl-6-nitrophenol is a highly functionalized aromatic compound that serves as a cornerstone building block in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents, which allows for a stepwise and controlled elaboration into more complex molecular architectures. The strategic placement of these groups makes it an exceptionally valuable precursor for a range of therapeutic agents, including kinase inhibitors and other targeted therapies.[1]
Key Molecular Features and Their Synthetic Implications:
-
Fluorine Atom (at C2): The high electronegativity of fluorine makes it an excellent leaving group in nucleophilic aromatic substitution (SNA_r_) reactions.[2] This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group. In drug discovery, the incorporation of fluorine can also improve metabolic stability and binding affinity.[1]
-
Nitro Group (at C6): As a powerful electron-withdrawing group, the nitro moiety strongly activates the aromatic ring for SNA_r_ at the ortho (C2) and para (C4) positions.[3] Furthermore, the nitro group is a synthetic handle that can be readily reduced to a primary amine, a critical functional group for introducing further diversity and for constructing heterocyclic rings.[4]
-
Hydroxyl Group (at C1): The phenolic hydroxyl group is a versatile functional handle. It can be alkylated to form ethers, acylated to form esters, or used to direct metallation at the ortho position. Its acidity allows for straightforward deprotonation to facilitate these reactions.
-
Methyl Group (at C4): The methyl group influences the electronic properties and steric profile of the molecule. While often a stable substituent, it can also be a site for later-stage functionalization if required.
Physicochemical and Safety Data
A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimental design.
| Property | Value | Source |
| IUPAC Name | 2-Fluoro-4-methyl-6-nitrophenol | N/A |
| CAS Number | 394-41-2 | N/A |
| Molecular Formula | C₇H₆FNO₃ | N/A |
| Molecular Weight | 171.13 g/mol | N/A |
| Appearance | Yellow to brown crystalline solid | N/A |
| Melting Point | 68-72 °C | N/A |
GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5][6]
Precautionary Measures: Always handle 2-Fluoro-4-methyl-6-nitrophenol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact with skin and eyes.
Synthetic Pathways & Experimental Protocols
The following sections detail core synthetic transformations utilizing 2-Fluoro-4-methyl-6-nitrophenol, providing both the strategic context and step-by-step protocols.
Caption: Key synthetic transformations of 2-Fluoro-4-methyl-6-nitrophenol.
Application 1: Nucleophilic Aromatic Substitution (SNA_r_) with Amines
Scientific Rationale: The displacement of the fluoride leaving group with a primary or secondary amine is one of the most powerful applications of this substrate. This reaction directly forms substituted 2-amino-4-methyl-6-nitrophenol derivatives, which are common substructures in kinase inhibitors that target the ATP-binding hinge region.[7] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is favored by the potent electron-withdrawing nitro group.[3][8][9]
Experimental Protocol: Synthesis of N-Benzyl-2-amino-4-methyl-6-nitrophenol
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Fluoro-4-methyl-6-nitrophenol | 171.13 | 1.00 g | 5.84 | 1.0 |
| Benzylamine | 107.15 | 0.69 g (0.68 mL) | 6.43 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.62 g | 11.69 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 15 mL | - | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-4-methyl-6-nitrophenol (1.00 g, 5.84 mmol) and potassium carbonate (1.62 g, 11.69 mmol).
-
Add N,N-Dimethylformamide (DMF, 15 mL) to the flask.
-
Begin stirring the suspension at room temperature.
-
Add benzylamine (0.68 mL, 6.43 mmol) dropwise to the mixture over 5 minutes.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water (100 mL) and stir for 15 minutes.
-
Collect the resulting yellow precipitate by vacuum filtration, washing the solid with cold water (2 x 20 mL).
-
Dry the solid under vacuum to yield the crude product.
-
Recrystallize the crude solid from ethanol/water to afford pure N-Benzyl-2-amino-4-methyl-6-nitrophenol.
Caption: Workflow for the SNA_r_ of 2-Fluoro-4-methyl-6-nitrophenol.
Application 2: Selective Reduction of the Nitro Group
Scientific Rationale: The conversion of the nitro group to an amine is a fundamental transformation in pharmaceutical synthesis. The resulting ortho-aminophenol is a precursor for numerous heterocyclic systems.[10] A key challenge is to perform this reduction without affecting other reducible or sensitive groups. Reduction with iron powder in the presence of an electrolyte like ammonium chloride in an aqueous/alcoholic solvent system is a classic, cost-effective, and highly reliable method that is tolerant of many functional groups, including aryl fluorides.
Experimental Protocol: Synthesis of 2-Amino-6-fluoro-4-methylphenol
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Fluoro-4-methyl-6-nitrophenol | 171.13 | 2.00 g | 11.69 | 1.0 |
| Iron Powder (<100 mesh) | 55.85 | 3.26 g | 58.44 | 5.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 3.12 g | 58.44 | 5.0 |
| Ethanol | - | 40 mL | - | - |
| Water | - | 10 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-Fluoro-4-methyl-6-nitrophenol (2.00 g, 11.69 mmol), iron powder (3.26 g, 58.44 mmol), and ammonium chloride (3.12 g, 58.44 mmol) in a mixture of ethanol (40 mL) and water (10 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 85 °C) with vigorous stirring. The reaction is often exothermic.
-
Maintain reflux for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and filter the hot solution through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with hot ethanol (3 x 15 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be extracted with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-Amino-6-fluoro-4-methylphenol, which may be used directly or purified further by column chromatography.
Application 3: Synthesis of Benzoxazoles
Scientific Rationale: Benzoxazoles are "privileged" heterocyclic scaffolds found in numerous FDA-approved drugs and clinical candidates due to their favorable pharmacological properties.[11] The most common synthesis involves the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivative.[10][12][13] The 2-Amino-6-fluoro-4-methylphenol synthesized in Application 2 is an ideal substrate for this transformation.
Experimental Protocol: Synthesis of 7-Fluoro-5-methyl-2-phenyl-1,3-benzoxazole
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Amino-6-fluoro-4-methylphenol | 141.14 | 1.00 g | 7.08 | 1.0 |
| Benzoic Acid | 122.12 | 0.95 g | 7.79 | 1.1 |
| Polyphosphoric Acid (PPA) | - | ~10 g | - | - |
Procedure:
-
In a 50 mL round-bottom flask, thoroughly mix 2-Amino-6-fluoro-4-methylphenol (1.00 g, 7.08 mmol) and benzoic acid (0.95 g, 7.79 mmol).
-
Add polyphosphoric acid (~10 g, enough to make the mixture stirrable) to the flask.
-
Equip the flask with a mechanical stirrer (PPA is very viscous) and a heating mantle with a thermometer.
-
Heat the mixture to 180-200 °C for 3-4 hours.
-
Monitor the reaction by TLC (quench a small aliquot in water, neutralize with NaHCO₃, and extract with ethyl acetate).
-
Cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice (~100 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure benzoxazole.
Conclusion
2-Fluoro-4-methyl-6-nitrophenol is a powerful and versatile building block for pharmaceutical synthesis. Its pre-installed functional handles allow for efficient and modular construction of complex intermediates. The strategic application of its unique reactivity, particularly through nucleophilic aromatic substitution and subsequent nitro group manipulation, provides a direct route to valuable scaffolds like substituted aminophenols and benzoxazoles. The protocols detailed herein are robust and scalable, offering a solid foundation for drug discovery and development programs. As with all chemical syntheses, appropriate safety precautions and analytical validation are essential for successful and reproducible outcomes.
References
-
Bi, S., Wu, Y.-Z., Zhou, Y.-X., Tang, J.-G., & Guo, C. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 6), o1378. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-nitrophenol. PubChem. [Link]
-
Pharmaffiliates. (n.d.). 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Şahin, S., & Dege, N. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications, 55(2), 308-315. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methyl-4-nitrophenol. PubChem. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Ghasemzadeh, M. A., & Forati, M. R. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molbank, 2023(2), M1626. [Link]
- Google Patents. (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
-
Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Nature Chemistry, 10(9), 917-923. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
-
ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Soni, S., Sahiba, N., & Teli, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. [Link]
-
Royal Society of Chemistry. (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]
Sources
- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoxazole synthesis [organic-chemistry.org]
- 13. ajgreenchem.com [ajgreenchem.com]
scale-up synthesis of 2-Fluoro-4-methyl-6-nitrophenol
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Application Note & Protocols: Strategic Derivatization of 2-Fluoro-4-methyl-6-nitrophenol for Biological Screening Libraries
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic selection and modification of molecular scaffolds are paramount to generating novel chemical entities with therapeutic potential. 2-Fluoro-4-methyl-6-nitrophenol represents a compelling starting point for library synthesis. Its structure is adorned with three distinct functional groups—a nucleophilic phenol, an electron-withdrawing nitro group, and a strategically placed fluorine atom—each offering a vector for chemical diversification.
The presence of fluorine is particularly significant in medicinal chemistry. It is known to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa.[1][2] The nitro group, a strong electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but also serves as a synthetic handle for reduction to a highly versatile primary amine. This application note provides a comprehensive guide with detailed protocols for the derivatization of this scaffold to create a chemically diverse library ready for high-throughput screening (HTS).
Strategic Overview of Derivatization
The derivatization strategy is centered on exploiting the three key functionalization points of the 2-Fluoro-4-methyl-6-nitrophenol core. The primary, most accessible reactions target the phenolic hydroxyl group. Secondary modifications focus on the transformation of the nitro group. Tertiary, more advanced methods can address the C-F bond. This multi-pronged approach ensures the generation of a library with broad structural and physicochemical diversity.
Figure 1: Overall workflow for library generation and screening.
Primary Derivatization: Targeting the Phenolic Hydroxyl Group
The acidity of the phenolic proton (pKa ≈ 7-8) makes the hydroxyl group the most reactive site for derivatization under basic conditions. We will focus on two robust and versatile reactions: O-alkylation and O-acylation.
Protocol 1: Parallel Ether Synthesis via Williamson Etherification
This protocol creates an ether library by reacting the phenoxide with a diverse set of alkyl halides. The choice of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is crucial here; it facilitates the transfer of the aqueous phenoxide into the organic phase to react with the alkyl halide, often leading to cleaner reactions and easier workups.[3]
Rationale: Ethers are generally more stable metabolically than esters. This reaction allows for the introduction of a wide variety of alkyl and benzyl groups, enabling fine-tuning of steric and electronic properties.
Materials:
-
2-Fluoro-4-methyl-6-nitrophenol
-
Potassium Carbonate (K₂CO₃), fine powder
-
Tetrabutylammonium Bromide (TBAB)
-
Acetonitrile (MeCN), anhydrous
-
Library of alkyl/benzyl halides (e.g., benzyl bromide, ethyl bromoacetate, propargyl bromide)
-
96-well reaction block with magnetic stirring
Experimental Protocol (per well in a 96-well block):
-
To each well, add 2-Fluoro-4-methyl-6-nitrophenol (17.1 mg, 0.1 mmol, 1.0 eq.).
-
Add powdered K₂CO₃ (27.6 mg, 0.2 mmol, 2.0 eq.) and TBAB (3.2 mg, 0.01 mmol, 0.1 eq.).
-
Dispense 1.0 mL of anhydrous MeCN to each well.
-
Add the specific alkyl halide (0.11 mmol, 1.1 eq.) to its assigned well.
-
Seal the reaction block securely with a cap mat.
-
Place the block on a magnetic stirring hotplate and stir at 60°C for 12-18 hours.
-
Work-up:
-
Cool the block to room temperature.
-
Add 1.0 mL of water to each well.
-
Add 1.5 mL of ethyl acetate to each well, seal, and shake vigorously for 2 minutes.
-
Centrifuge the block to separate the layers.
-
Carefully transfer the organic layer (top) to a clean 96-well collection plate.
-
Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
-
The resulting crude ethers can be redissolved in DMSO for screening or purified via preparative HPLC/SFC.
Protocol 2: Parallel Ester Synthesis via Acylation
This protocol generates an ester library using various acyl chlorides. Phase-transfer catalysis is again highly effective for this transformation, providing rapid and high-yielding conversions at low temperatures.[4]
Rationale: Esters are common motifs in drugs and can act as prodrugs, being cleaved by esterases in vivo to release the active phenolic compound. This strategy introduces carbonyl functionalities, which can act as hydrogen bond acceptors.
Materials:
-
2-Fluoro-4-methyl-6-nitrophenol
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Tetrabutylammonium Chloride (TBACl)
-
Dichloromethane (DCM)
-
Library of acyl chlorides (e.g., benzoyl chloride, acetyl chloride, cyclopropanecarbonyl chloride)
-
96-well reaction block
Experimental Protocol (per well in a 96-well block):
-
To each well, add 2-Fluoro-4-methyl-6-nitrophenol (17.1 mg, 0.1 mmol, 1.0 eq.).
-
Add 0.5 mL of DCM, followed by TBACl (2.8 mg, 0.01 mmol, 0.1 eq.).
-
Cool the reaction block in an ice bath to 0°C.
-
Add 0.5 mL of a chilled 10% aqueous NaOH solution.
-
To each designated well, add the specific acyl chloride (0.11 mmol, 1.1 eq.) dropwise while stirring vigorously.
-
Continue stirring at 0°C for 1 hour. The reaction is often rapid, as indicated by a color change.[4]
-
Work-up:
-
Allow the block to warm to room temperature.
-
Let the layers settle and remove the aqueous layer (bottom).
-
Wash the organic layer with 1.0 mL of brine.
-
Transfer the organic layer to a clean collection plate containing anhydrous sodium sulfate.
-
After 15 minutes, filter or carefully transfer the dried DCM solution to a new plate.
-
Evaporate the solvent to yield the crude ester.
-
Figure 2: Reaction schemes for primary derivatization.
Secondary Derivatization: Unmasking the Amine
The nitro group is a synthetic precursor to the versatile amino group, which can then be acylated, sulfonated, or used in reductive aminations to build a new generation of derivatives.
Protocol 3: Nitro Group Reduction
The reduction of the nitro group is a critical step. Tin(II) chloride is a reliable and effective reagent for this transformation on a lab scale, especially for nitroarenes bearing sensitive functional groups.
Rationale: Converting the strongly electron-withdrawing nitro group to an electron-donating amino group fundamentally alters the electronic properties of the aromatic ring. The resulting aniline is a key building block for a wide array of subsequent reactions.
Materials:
-
2-Fluoro-4-methyl-6-nitrophenol (or a derivative from Protocols 1 or 2)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
Experimental Protocol:
-
In a round-bottom flask, dissolve the nitro-containing starting material (1.0 mmol, 1.0 eq.) in 10 mL of absolute ethanol.
-
Add SnCl₂·2H₂O (1.13 g, 5.0 mmol, 5.0 eq.) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to 75°C with stirring for 3-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully pour it into a beaker containing 50 mL of ice.
-
Slowly add saturated NaHCO₃ solution to neutralize the acid (caution: CO₂ evolution) until the pH is ~8. A thick white precipitate of tin salts will form.
-
Add 50 mL of ethyl acetate and stir vigorously for 30 minutes.
-
Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminophenol derivative.
Post-Reduction Derivatization: The resulting aniline can be readily derivatized using the acylation conditions described in Protocol 2 (using acyl chlorides or sulfonyl chlorides) to generate amide and sulfonamide libraries.
Advanced Derivatization: C-F Bond Functionalization
While more challenging, the carbon-fluorine bond can be a site for modification, particularly through modern cross-coupling reactions. The electron-deficient nature of the ring enhances its suitability for certain catalytic cycles.
Conceptual Protocol: Suzuki-Miyaura Cross-Coupling Nickel-catalyzed Suzuki-Miyaura reactions have been developed for the cross-coupling of electron-deficient aryl fluorides.[5][6] This allows for the synthesis of biaryl compounds, a common motif in bioactive molecules.
Reaction Conditions Overview:
-
Substrate: 2-Fluoro-4-methyl-6-nitrophenol derivative
-
Coupling Partner: Aryl or heteroaryl boronic acid/ester
-
Catalyst System: A Nickel(0) source (e.g., Ni(COD)₂) with a suitable ligand (e.g., PCy₃) and potentially a metal fluoride co-catalyst like ZrF₄.[5]
-
Base: A strong base such as K₃PO₄ or Cs₂CO₃.
-
Solvent: Anhydrous, polar aprotic solvent like dioxane or toluene.
-
Temperature: Elevated temperatures (80-120°C) are typically required.
This advanced method is recommended for focused library development rather than large-scale parallel synthesis due to the sensitivity of the catalysts to air and moisture.
Library Preparation for High-Throughput Screening (HTS)
The ultimate goal of this synthesis effort is to prepare a library for biological evaluation. HTS involves screening thousands of compounds, requiring careful preparation and quality control.[7][8][9][10][11]
Data and Quality Control Summary
All final compounds should be analyzed to confirm identity and assess purity before screening.
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity Confirmation | LC-MS | Observed mass matches calculated mass ± 0.2 Da | Confirms the desired product was formed. |
| Purity Assessment | LC-UV (254 nm) or UPLC-CAD | >90% purity | Minimizes false positives/negatives in screening due to impurities. |
| Solubility | Visual Inspection in DMSO | Clear solution at 10 mM | Ensures compound is fully dissolved for accurate dispensing in assays. |
| Quantity | Tare Weight | Sufficient mass for primary screen and hit confirmation | Ensures enough material is available for follow-up studies. |
Protocol 4: Master Plate Preparation
-
Dissolve a precisely weighed amount of each purified derivative in 100% DMSO to create a stock solution of known concentration (typically 10 mM).
-
Use an automated liquid handler to transfer aliquots of the stock solutions into a 96- or 384-well master plate.
-
Include empty wells on the plate edges to act as buffers and designated wells for positive and negative controls.
-
Seal the master plate with a foil or plastic seal and store at -20°C or -80°C until use.
-
From this master plate, "daughter" plates can be created at lower concentrations for use in specific biological assays.
Conclusion
2-Fluoro-4-methyl-6-nitrophenol is a versatile and highly valuable scaffold for the creation of diverse chemical libraries. By systematically targeting its distinct functional groups through robust protocols such as Williamson etherification, acylation, and nitro reduction, researchers can rapidly generate a multitude of novel compounds. The strategic incorporation of fluorine provides a foundation for developing molecules with enhanced drug-like properties. Careful execution of these protocols, coupled with rigorous quality control, will yield high-quality compound libraries poised to deliver valuable hits in biological screening campaigns.
References
- ChemicalBook. (2025).2-Fluoro-6-nitrophenol | 1526-17-6.
-
Watson, D. A., et al. (2009). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2025). ResearchGate. [Link]
- Process for the etherification of phenols.
-
Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Lu, J., et al. (2014). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. [Link]
-
Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. (2024). ACS Publications. [Link]
-
Dasgupta, A., et al. (1998). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. PubMed. [Link]
-
High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. [Link]
-
Appendino, G., et al. (2005). Chemoselective Esterification of Phenolic Acids and Alcohols. ACS Publications. [Link]
-
Current and emerging applications of fluorine in medicinal chemistry. (2017). ResearchGate. [Link]
-
Chemistry LibreTexts. (2019). 18.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Sci-Hub. [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). NIH. [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoNetwork. [Link]
-
Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. (2025). ResearchGate. [Link]
-
'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]
-
Simion, C., et al. (2014). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Taylor & Francis Online. [Link]
-
Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018). YouTube. [Link]
-
Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. (2022). MDPI. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2021). MDPI. [Link]
-
Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf. (1993). ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2015). PubMed Central. [Link]
-
High-throughput screening: accelerating drug discovery. (2024). Single Cell Discoveries. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
-
PTC Etherification of a Phenol. PTC Organics, Inc.. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
- Process of producing esters of phenols.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2016). PubMed Central. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). PubMed Central. [Link]
-
Electrophilic substitution in meta-nitrophenol. (2018). Chemistry Stack Exchange. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). ACS Publications. [Link]
-
Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. (2017). Future Science. [Link]
-
Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. (2020). ResearchGate. [Link]
-
Fluorine in Medicinal Chemistry. (2006). ResearchGate. [Link]
-
2-Fluoro-6-nitrophenol. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sci-Hub. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides / Journal of the American Chemical Society, 2011 [sci-hub.box]
- 7. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 11. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Byproduct Identification in 2-Fluoro-4-methyl-6-nitrophenol Synthesis by GC-MS
An expert guide to identifying reaction impurities for drug development professionals and researchers.
Welcome to the technical support center for the analysis of 2-Fluoro-4-methyl-6-nitrophenol synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot complex analytical challenges. The synthesis of highly substituted aromatic compounds is rarely a clean process. This guide is structured to help you anticipate, identify, and resolve issues related to byproduct formation using Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: Synthesis Overview & Mechanistic Insights into Byproduct Formation
Understanding the reaction mechanism is the first step in predicting potential impurities. The target molecule, 2-Fluoro-4-methyl-6-nitrophenol, is typically synthesized via electrophilic nitration of 2-Fluoro-4-methylphenol.
dot
Caption: A logical workflow for troubleshooting common GC-MS issues.
Troubleshooting FAQs
Q: I see multiple peaks in my chromatogram that I don't recognize. How can I determine if they are from my sample or from system contamination?
A: This is the most critical first step in troubleshooting.
-
Action: Perform a blank injection. This means injecting only your sample solvent (e.g., Dichloromethane) and running the exact same GC-MS method. [1]* Interpretation:
-
If the peaks appear in the blank: The source is system contamination. The most common culprits are a degrading injection port septum ("septum bleed"), a dirty inlet liner, or contaminated carrier gas or solvent. [2]Systematically clean and replace these components.
-
If the peaks are absent in the blank: The peaks originate from your sample. They are either unreacted starting materials, reaction byproducts, or impurities present in your initial reagents. You can now proceed with structural identification.
-
Q: My main product peak is tailing severely. What is causing this and how can I fix it?
A: Peak tailing for polar compounds like phenols is often caused by unwanted interactions with "active sites" within the GC system. [3]* Causality: The acidic proton of the hydroxyl group can interact with silanol groups in the glass inlet liner or at the head of the column. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
-
Troubleshooting Steps:
-
Check the Inlet Liner: Deactivated glass liners are essential. Over time, they can become contaminated or their deactivation layer can wear away. Replace the liner with a new, deactivated one. [2] 2. Column Maintenance: Trim the column. The first 10-20 cm of the column sees the most stress. Trimming this section can remove active sites that have developed. [2] 3. Consider Derivatization: If the problem persists, the polarity of the analyte is the primary issue. Derivatizing the sample (e.g., silylation to convert the -OH to a less polar -OSi(CH₃)₃ group) is a highly effective chemical solution to eliminate tailing. [4][5] Q: I've identified a peak with a molecular weight of 216 g/mol . How do I confirm if this is a dinitrated byproduct?
-
A: This requires careful interpretation of the mass spectrum, using known fragmentation patterns.
-
Expected Molecular Weight: The target product has a MW of ~171.1 g/mol . Adding another nitro group (NO₂) adds 45 g/mol , resulting in a dinitrated product with a MW of ~216.1 g/mol . Your observed peak matches this.
-
Fragmentation Analysis:
-
Look for the molecular ion peak (M⁺) at m/z 216.
-
Nitroaromatics typically show characteristic losses. [6]Look for fragments corresponding to:
-
Loss of •NO₂ (M-46): 216 -> 170
-
Loss of •NO (M-30): 216 -> 186
-
Loss of O (M-16): 216 -> 200
-
-
The presence of these fragments provides strong evidence for a dinitrated structure. Comparing the fragmentation pattern to that of your main product can also reveal similarities in the "core" structure of the molecule.
-
Part 4: Interpreting Mass Spectra for Byproduct Identification
The mass spectrum is the fingerprint of a molecule. Understanding common fragmentation patterns for the functional groups present is key to identifying unknowns.
| Functional Group / Structure | Common Fragmentation Pattern(s) | Rationale |
| Aromatic Nitro Group | Loss of •NO₂ (M-46), Loss of •NO (M-30) | Cleavage of the C-N bond is common. Rearrangement can lead to the loss of nitric oxide. [6] |
| Phenolic Hydroxyl Group | Strong M⁺ peak, Loss of CO (M-28) | The aromatic ring is stable. Ring rearrangement can lead to the expulsion of a stable carbon monoxide neutral. [7] |
| Aromatic Fluorine | C-F bond is strong; F is often retained in major fragments. | The high bond energy makes C-F cleavage less favorable than other fragmentations. [8][9] |
| Methyl Group | Loss of •H (M-1), Loss of •CH₃ (M-15) | Benzylic cleavage is a favorable fragmentation pathway. |
By combining these rules, you can propose structures for unknown peaks in your chromatogram. For example, an isomer of the main product will have the same molecular weight (171) but may show subtle differences in fragment intensities due to the different substitution pattern.
References
- Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
ResearchGate. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Retrieved from [Link]
-
Phenomenex. (2024). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Scribd. (n.d.). Analysis of Nitrophenols With Gas ChromatographyMa. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... Retrieved from [Link]
-
MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Nitration of Benzene, Methylbenzene & Naphthalene. Retrieved from [Link]
-
PubMed. (2008). Electrospray Ionization Tandem Mass Spectrometry Fragmentation of Protonated Flavone and Flavonol Aglycones: A Re-Examination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]
-
YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2023). Practical Steps in GC Troubleshooting. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
ResearchGate. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
Journal of the Chemical Society, Chemical Communications. (1981). Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole... Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 2-Fluoro-4-methyl-6-nitrophenol
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Highly substituted aromatic compounds, such as 2-Fluoro-4-methyl-6-nitrophenol, serve as critical building blocks for a range of advanced materials and potential active pharmaceutical ingredients (APIs). The precise arrangement of substituents on the aromatic ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining the constitution of such molecules. Its ability to probe the chemical environment of each nucleus (primarily ¹H and ¹³C) provides a detailed map of atomic connectivity and spatial relationships. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of 2-Fluoro-4-methyl-6-nitrophenol. As direct spectral data for this specific compound is not widely published, we will employ a first-principles approach, predicting the spectrum based on the well-established effects of its constituent functional groups. These predictions will be benchmarked against experimental data from structurally related, simpler analogs to provide a robust, validated framework for characterization.
This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of NMR spectral interpretation for substituted phenols.
Structural Analysis and Predicted NMR Spectra
The first step in any spectral analysis is a thorough examination of the molecule's structure. The substituents on the phenol ring—a fluorine atom, a methyl group, and a nitro group—each exert distinct electronic effects that are foundational to predicting the resulting NMR spectrum.
-
-OH (Hydroxyl): An activating, ortho-, para-directing group due to the resonance donation of its lone pairs into the ring.
-
-F (Fluoro): An electronegative atom that withdraws electron density via induction but can donate via resonance. Its net effect is deactivating. Crucially, its spin-1/2 nucleus will couple with nearby ¹H and ¹³C nuclei.
-
-CH₃ (Methyl): A weakly activating, ortho-, para-directing group through hyperconjugation and weak inductive donation.
-
-NO₂ (Nitro): A strongly deactivating, meta-directing group due to its powerful inductive and resonance electron-withdrawing capabilities.
These competing effects create a unique electronic environment for each remaining proton and carbon on the aromatic ring.
Figure 1: Structure of 2-Fluoro-4-methyl-6-nitrophenol with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show four distinct signals: two for the aromatic protons (H3 and H5), one for the methyl group, and one for the phenolic proton.
-
Aromatic Protons (H3 and H5):
-
H5: This proton is positioned ortho to the electron-donating methyl group and meta to the strongly electron-withdrawing nitro group and the hydroxyl group. It is also meta to the fluorine. The net effect will place its resonance significantly downfield. It will appear as a doublet due to coupling with H3 (⁴JHH, typically 2-3 Hz) and may show further splitting from the fluorine (⁴JHF, typically ~4 Hz)[1].
-
H3: This proton is ortho to the electron-donating methyl group and meta to the fluorine and nitro groups. Its environment is less deshielded than H5. It will appear as a doublet of doublets (or a more complex multiplet) due to coupling with H5 (⁴JHH) and the fluorine atom (³JHF, typically 6-10 Hz).
-
Predicted Chemical Shifts: Expect H5 to be further downfield than H3 due to the stronger deshielding influence of the adjacent nitro group. We predict H5 to appear around 8.0-8.2 ppm and H3 around 7.1-7.3 ppm .
-
-
Methyl Protons (-CH₃):
-
The methyl group is attached to an aromatic ring and will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical benzylic range, around 2.3-2.5 ppm .
-
-
Phenolic Proton (-OH):
-
The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature. In a non-hydrogen-bonding solvent like CDCl₃, it may appear as a broad singlet. However, in a hydrogen-bond-accepting solvent like DMSO-d₆, proton exchange is slowed, resulting in a much sharper singlet at a significantly downfield position, often >10 ppm . The strong intramolecular hydrogen bond between the -OH and the ortho -NO₂ group will also shift this proton significantly downfield, even in CDCl₃.
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven signals: six for the aromatic carbons and one for the methyl carbon. A key feature will be the splitting of carbon signals due to coupling with the fluorine atom.
-
C1 (bearing -OH): This carbon will be shielded by the hydroxyl group's resonance effect but deshielded by its inductive effect. It will be split by the fluorine atom (³JCF). Predicted shift: ~150-155 ppm .
-
C2 (bearing -F): Directly attached to fluorine, this carbon will show a very large one-bond coupling constant (¹JCF, typically 240-280 Hz) and will be significantly deshielded. Predicted shift: ~152-158 ppm (d, ¹JCF ≈ 250 Hz) .
-
C3: This carbon is ortho to the methyl group and will be split by the fluorine (²JCF, typically 20-25 Hz). Predicted shift: ~118-122 ppm (d, ²JCF ≈ 22 Hz) .
-
C4 (bearing -CH₃): The methyl group provides a slight shielding effect. This carbon will be split by the fluorine (³JCF). Predicted shift: ~135-140 ppm .
-
C5: This carbon is ortho to the nitro group and will be deshielded. It will be split by the fluorine (⁴JCF). Predicted shift: ~125-130 ppm .
-
C6 (bearing -NO₂): Attached to the strongly electron-withdrawing nitro group, this carbon will be deshielded. It will be split by the fluorine (²JCF). Predicted shift: ~138-142 ppm (d, ²JCF ≈ 20 Hz) .
-
Methyl Carbon (-CH₃): This aliphatic carbon will appear far upfield. Predicted shift: ~20-22 ppm .
Comparative Analysis with Experimental Data
To ground our predictions, we compare them with experimental NMR data from simpler, related molecules. This comparison allows us to isolate and understand the contribution of each substituent to the final spectrum of our target molecule.
¹H NMR Comparison
| Compound | Aromatic H ortho to -NO₂ (ppm) | Aromatic H ortho to -OH/-F (ppm) | -CH₃ (ppm) | -OH (ppm, DMSO-d₆) |
| 2-Fluoro-4-methyl-6-nitrophenol (Predicted) | ~8.1 (H5) | ~7.2 (H3) | ~2.4 | >10.5 |
| 4-Nitrophenol[2] | 8.14 | 6.96 | - | 11.1 |
| 2-Methylphenol (in CDCl₃)[3] | - | 6.77-7.13 | 2.35 | 6.12 |
| 2-Fluorophenol (in CDCl₃) | - | 6.85-7.11 | - | 5.88 |
Analysis: The experimental data from 4-nitrophenol shows a proton ortho to the nitro group at 8.14 ppm, strongly supporting our prediction for H5. The chemical shifts for 2-methylphenol and 2-fluorophenol establish a baseline for the upfield aromatic region, consistent with our prediction for H3.
¹³C NMR Comparison (Shifts in ppm, DMSO-d₆)
| Carbon | Predicted (Target) | 4-Nitrophenol[2] | 2-Nitrophenol[2] | 4-Methylphenol (p-Cresol) |
| C1 (-OH) | ~150-155 | 163.7 | 152.0 | 155.7 |
| C2 (-F) | ~152-158 (d) | 115.5 | 136.7 | 116.3 |
| C3 | ~118-122 (d) | 125.9 | 125.0 | 130.3 |
| C4 (-CH₃) | ~135-140 | 139.4 | 119.2 | 132.2 |
| C5 | ~125-130 | 125.9 | 135.1 | 130.3 |
| C6 (-NO₂) | ~138-142 (d) | 115.5 | 119.0 | 116.3 |
| -CH₃ | ~20-22 | - | - | 21.4 |
Analysis: The data from the reference compounds align well with our predictions. For example, the C1 chemical shift in phenols typically falls between 152-164 ppm. The strong deshielding effect of the nitro group on the attached carbon (C4 in 4-nitrophenol at 139.4 ppm) supports our prediction for C6 in the target molecule. The characteristic upfield shift of the methyl carbon (~21 ppm) is also consistent. The most significant deviation in our prediction will be the added complexity of C-F coupling, which is absent in these specific reference compounds but is a critical identifying feature.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Fluoro-4-methyl-6-nitrophenol.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 10-15 mg of solid 2-Fluoro-4-methyl-6-nitrophenol.
-
Solvent Selection: Use approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen over CDCl₃ for several reasons. It is an excellent solvent for polar phenols. More importantly, it is a hydrogen bond acceptor, which significantly slows down the proton exchange of the phenolic -OH group. This results in a sharp, well-defined singlet for the hydroxyl proton, allowing for its unambiguous identification and integration.
-
-
Dissolution: Transfer the weighed solid to a clean, dry NMR tube. Add the DMSO-d₆ via a pipette.
-
Homogenization: Cap the NMR tube and gently vortex or invert until the solid is completely dissolved. A brief period in an ultrasonic bath may be used if necessary. Ensure the solution is clear and free of particulates.
NMR Instrument Configuration & Data Acquisition
The following parameters are based on a standard 400 MHz NMR spectrometer.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 20 ppm (to ensure the phenolic proton is observed)
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled with a 30-degree pulse)
-
Number of Scans (NS): 1024 (or more, as ¹³C is less sensitive)
-
Acquisition Time (AQ): ~1.5 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 240 ppm
Conclusion
The structural characterization of 2-Fluoro-4-methyl-6-nitrophenol by NMR spectroscopy is a prime example of leveraging fundamental principles to analyze a complex molecule. The ¹H NMR spectrum is defined by two downfield aromatic signals, with splitting patterns dictated by both H-H and H-F coupling, alongside singlets for the methyl and phenolic protons. The ¹³C NMR spectrum provides a complete carbon fingerprint, distinguished by the large, characteristic one-bond C-F coupling constant and smaller, multi-bond couplings that are invaluable for definitive assignment.
By comparing these predicted spectral features to the known experimental data of simpler analogs, we have established a robust and reliable guide for any researcher working with this compound. The provided experimental protocol ensures the acquisition of high-quality, unambiguous data, enabling confident structural confirmation and paving the way for further research and development.
References
-
Yin, W., Pan, X., Leng, W., Chen, J., & He, H. (2019). Highly efficient air oxidation of aryl and alkyl boronic acids by microwave-assisted under transition metal-free conditions. Electronic Supplementary Material, The Royal Society of Chemistry. [Link]
-
Gannett, P. (2019). What is the NMR peak for methylphenol? Quora. [Link]
-
Supporting information for: An efficient ipso-hydroxylation of arylboronic acids using H₂O₂ in water extract of rice straw ash (WERSA) as a basic catalyst. (n.d.). The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylphenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluoro-6-nitrophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Electronic Supplementary Information for: A highly efficient and recyclable copper-based catalyst for oxidative hydroxylation of arylboronic acids. (n.d.). The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 2-Methyl-4-nitrophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
NOP-Chemistry. (n.d.). 13C-NMR Spectra of Nitrophenols. Sustainability in the organic chemistry lab course. Retrieved January 26, 2026, from [Link]
-
Dalvit, C., & Vulpetti, A. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(33), 7739-7746. [Link]
-
Glagovich, N. (2007). Coupling of Protons with Fluorine. ResearchGate. [Link]
Sources
A Comparative Guide to the Electronic Effects of the Fluorine Substituent in Nitrophenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Fluorine in Aromatic Systems
The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. This is particularly true in aromatic systems like nitrophenols, where the interplay between fluorine's inductive and resonance effects, combined with the strong electron-withdrawing nature of the nitro group, creates a fascinating landscape of modulated acidity, hydrogen bonding capabilities, and spectroscopic characteristics.
This guide will compare and contrast the electronic effects of the fluorine substituent across various isomers of fluoronitrophenol, with comparisons to other halogenated and non-halogenated analogues. We will explore how the position of the fluorine atom relative to the hydroxyl and nitro groups dictates the overall electronic character of the molecule and, consequently, its reactivity and intermolecular interactions.
The Impact of Fluorine on the Acidity of Nitrophenols
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups (EWGs) generally increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Both the fluorine atom and the nitro group are potent EWGs, but they operate through different mechanisms.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.
-
Resonance Effect (+R): Fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating resonance effect opposes its inductive effect and is most pronounced at the ortho and para positions.
-
Nitro Group Effects (-I, -R): The nitro group is a powerful EWG, withdrawing electron density both inductively and through resonance. Its resonance effect is particularly strong from the ortho and para positions.
The net effect of a substituent on the acidity of a phenol is a balance of these inductive and resonance contributions.
Comparative pKa Values
The following table summarizes the pKa values for various nitrophenols, fluorophenols, and fluoronitrophenols, providing a quantitative measure of the electronic effects of the substituents.
| Compound | pKa |
| Phenol | 10.0[1] |
| 2-Nitrophenol | 7.2[1] |
| 3-Nitrophenol | 8.4[1] |
| 4-Nitrophenol | 7.15[2] |
| 2-Fluorophenol | 8.7[1] |
| 3-Fluorophenol | 9.3[1] |
| 4-Fluorophenol | 9.9[1] |
| 2-Fluoro-4-nitrophenol | 5.67 (Predicted) [3] |
| 2-Fluoro-6-nitrophenol | 5.67 (Predicted) [3] |
| 3-Fluoro-4-nitrophenol | Data not readily available |
| 4-Fluoro-2-nitrophenol | Data not readily available |
Analysis of pKa Data:
-
The nitro group significantly increases the acidity of phenol, with the effect being most pronounced at the ortho and para positions due to the strong -R effect.[1]
-
The fluorine substituent also increases the acidity of phenol, primarily through its strong -I effect. The trend of acidity in fluorophenols (ortho > meta > para) highlights the distance-dependent nature of the inductive effect.[1]
-
In fluoronitrophenols, the combined electron-withdrawing effects of both substituents lead to a substantial increase in acidity compared to the parent nitrophenols and fluorophenols. The predicted pKa of 2-fluoro-6-nitrophenol (5.67) indicates it is a significantly stronger acid than 2-nitrophenol (7.2).[1][3]
The Intricacies of Hydrogen Bonding in Fluoronitrophenols
Hydrogen bonding plays a crucial role in the physical properties and biological activity of nitrophenols. The presence of a fluorine atom, particularly at the ortho position, introduces a fascinating dynamic between intramolecular and intermolecular hydrogen bonding.
Intramolecular vs. Intermolecular Hydrogen Bonding
-
o-Nitrophenol: Forms a strong intramolecular hydrogen bond between the hydroxyl proton and one of the oxygen atoms of the nitro group. This internal bonding reduces its ability to form intermolecular hydrogen bonds with other molecules, leading to a lower boiling point and higher volatility compared to its meta and para isomers.
-
p-Nitrophenol: Cannot form an intramolecular hydrogen bond due to the distance between the hydroxyl and nitro groups. Instead, it engages in strong intermolecular hydrogen bonding, resulting in a higher melting point and lower volatility.
The Role of the Ortho-Fluoro Substituent
The introduction of a fluorine atom ortho to the hydroxyl group in a nitrophenol can influence the existing intramolecular hydrogen bond. While fluorine is a weak hydrogen bond acceptor, its strong inductive effect can modulate the acidity of the hydroxyl proton and the basicity of the nitro group's oxygen atoms.
It is generally considered that there is very little intramolecular hydrogen bonding in 2-fluorophenol itself. However, in the case of ortho-fluoronitrophenols, the situation is more complex due to the strong pull of the nitro group. The presence of the ortho-fluorine atom can potentially weaken the intramolecular hydrogen bond between the hydroxyl and nitro groups compared to that in 2-nitrophenol.
Diagram of Intramolecular Hydrogen Bonding:
Caption: Intramolecular hydrogen bonding in 2-nitrophenol and 2-fluoro-6-nitrophenol.
Spectroscopic Characterization of Fluoronitrophenols
UV-Vis and NMR spectroscopy are indispensable tools for characterizing the electronic structure of fluoronitrophenols.
UV-Visible Spectroscopy
The UV-Vis absorption spectra of nitrophenols are sensitive to the electronic environment of the chromophore. The presence of a fluorine substituent can cause shifts in the absorption maxima (λmax). In alkaline solutions, the deprotonation of the hydroxyl group to form the phenoxide ion leads to a significant red shift (bathochromic shift) in the λmax due to the increased electron-donating ability of the O⁻ group.
| Compound | λmax (neutral) | λmax (anion) |
| 4-Nitrophenol | ~317 nm[4] | ~400 nm[4] |
| 2-Nitrophenol | ~345 nm | ~415 nm |
| 2-Amino-4-nitrophenol | 224 nm, 262 nm, 308 nm[5] | - |
| 4-Amino-2-nitrophenol | 212 nm, 264 nm, 342 nm[6] | - |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for probing the local electronic environment of the fluorine nucleus. The chemical shift of the fluorine atom is highly sensitive to the nature and position of other substituents on the aromatic ring. Electron-withdrawing groups generally cause a downfield shift (less shielded), while electron-donating groups cause an upfield shift (more shielded).
Expected Trends in ¹⁹F NMR:
-
The ¹⁹F chemical shift in fluoronitrophenols will be significantly influenced by the strong electron-withdrawing nitro group.
-
The position of the nitro group relative to the fluorine atom will determine the magnitude of the downfield shift. A nitro group in the ortho or para position to the fluorine is expected to have a larger deshielding effect due to resonance.
-
The deprotonation of the hydroxyl group to the phenoxide will introduce a strong electron-donating group, which would be expected to cause an upfield shift in the ¹⁹F resonance.
Experimental Protocols
Synthesis of 2-Fluoro-4-nitrophenol and 2-Fluoro-6-nitrophenol[7]
This protocol describes the nitration of 2-fluorophenol to yield a mixture of 2-fluoro-4-nitrophenol and 2-fluoro-6-nitrophenol, followed by their separation.
Materials:
-
2-Fluorophenol
-
90% Nitric acid
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Methylcyclohexane
-
Hexane
-
Activated carbon
-
Ice-salt bath
Procedure:
-
Nitration:
-
Dissolve 2-fluorophenol (32.3 g, 0.288 mol) in dichloromethane in a flask equipped with a stirrer.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add 90% nitric acid (22 g, 0.31 mol) over 1 hour, maintaining the reaction temperature at approximately -5 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour.
-
-
Isolation of 2-Fluoro-4-nitrophenol:
-
Collect the precipitate by filtration and wash it several times with cold dichloromethane.
-
Dissolve the solid in ether, wash with water, and dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the solid from methylcyclohexane to yield pure 2-fluoro-4-nitrophenol as a pale yellow solid.
-
-
Isolation of 2-Fluoro-6-nitrophenol:
-
Take the dichloromethane mother liquor from the filtration step and wash it with water, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent.
-
Grind the resulting solid with boiling hexane (3 x 150 ml) to remove by-products.
-
Treat the hexane solution with activated carbon, filter, and concentrate to about 300 ml.
-
Cool the solution to induce crystallization of 2-fluoro-6-nitrophenol as a yellow solid.
-
Workflow Diagram:
Caption: Workflow for the synthesis and separation of 2-fluoro-4-nitrophenol and 2-fluoro-6-nitrophenol.
Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the pKa of a nitrophenol using UV-Vis spectroscopy.
Principle:
The acidic (ArOH) and basic (ArO⁻) forms of a phenol have distinct UV-Vis absorption spectra. By measuring the absorbance of a solution at a wavelength where the two species have different molar absorptivities across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.
Materials:
-
Fluoronitrophenol of interest
-
A series of buffer solutions of known pH (e.g., phosphate buffers)
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the fluoronitrophenol in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of solutions with the same concentration of the fluoronitrophenol in different buffer solutions covering a pH range of approximately pKa ± 2.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λmax) for the phenoxide form.
-
Plot absorbance at the λmax of the phenoxide vs. pH. The resulting curve should be sigmoidal.
-
The pKa is the pH at which the absorbance is half-way between the minimum and maximum absorbance.
Data Analysis Workflow:
Caption: Workflow for the determination of pKa using UV-Vis spectrophotometry.
Conclusion
The fluorine substituent exerts a profound influence on the electronic properties of nitrophenols. Its strong inductive effect generally leads to a significant increase in acidity, while its positional interplay with the nitro and hydroxyl groups modulates hydrogen bonding and spectroscopic characteristics. Understanding these nuanced effects is critical for the rational design of novel molecules with tailored properties for applications in drug discovery, materials science, and beyond. The experimental protocols provided herein offer a practical framework for the synthesis and characterization of these important compounds.
References
-
2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
(A) UV-vis absorption spectra of 2-nitrophenol before (light yellow)... (n.d.). Retrieved January 26, 2026, from [Link]
-
(a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... (n.d.). Retrieved January 26, 2026, from [Link]
-
Q5. In the box below, you are given the pK, values for a series of... (n.d.). Retrieved January 26, 2026, from [Link]
-
(A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... (n.d.). Retrieved January 26, 2026, from [Link]
-
New Frontiers and Developing Applications in 19F NMR. (n.d.). Retrieved January 26, 2026, from [Link]
-
19Flourine NMR. (n.d.). Retrieved January 26, 2026, from [Link]
-
UV-Vis Spectrum of 4-Amino-2-Nitrophenol. (n.d.). Retrieved January 26, 2026, from [Link]
-
UV-Vis Spectrum of 2-Amino-4-nitrophenol. (n.d.). Retrieved January 26, 2026, from [Link]
-
UV-Vis Spectrum of 2-Amino-4-nitrophenol. (n.d.). Retrieved January 26, 2026, from [Link]
-
4-Fluoro-2-nitrophenol CAS 394-33-2, High Purity & Competitive Price. (n.d.). Retrieved January 26, 2026, from [Link]
-
Cas 394-41-2,3-Fluoro-4-nitrophenol - LookChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix | Organic Process Research & Development. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Nitrophenol CAS#: 100-02-7 [m.chemicalbook.com]
- 3. 2-Fluoro-6-nitrophenol | 1526-17-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 6. UV-Vis Spectrum of 4-Amino-2-Nitrophenol | SIELC Technologies [sielc.com]
computational analysis of the electronic properties of 2-Fluoro-4-methyl-6-nitrophenol
An In-Depth Comparative Guide to the Electronic Properties of 2-Fluoro-4-methyl-6-nitrophenol: A Computational Approach
Abstract
This guide provides a comprehensive (FMNP), a substituted nitrophenol with potential applications in materials science and drug development. Utilizing Density Functional Theory (DFT), we explore the molecule's optimized geometry, vibrational frequencies, electronic transitions, and frontier molecular orbitals. A comparative analysis with structurally related compounds, namely p-nitrophenol and 2-methyl-4-nitrophenol, is presented to elucidate the distinct influence of the fluoro, methyl, and nitro functional groups on the overall electronic landscape. This document serves as a technical guide for researchers and scientists, offering both detailed protocols and field-proven insights into the computational characterization of complex organic molecules.
Introduction: The Significance of Substituted Nitrophenols
Nitrophenols are a critical class of organic compounds, widely recognized for their diverse applications and significant environmental presence.[1] Their electronic properties are of paramount interest as they govern molecular reactivity, optical behavior, and potential for intermolecular interactions. The strategic placement of various substituents on the phenol ring allows for the fine-tuning of these properties.
2-Fluoro-4-methyl-6-nitrophenol (FMNP) presents a fascinating case study. It incorporates three key functional groups:
-
A hydroxyl (-OH) group : Acts as a proton donor and influences solubility and hydrogen bonding.
-
A nitro (-NO₂) group : A strong electron-withdrawing group that significantly impacts the molecule's acidity and charge distribution.
-
A fluoro (-F) group : A highly electronegative atom that introduces inductive effects.
-
A methyl (-CH₃) group : An electron-donating group that modulates the electronic properties of the aromatic ring.
Understanding the interplay of these groups is crucial for predicting the molecule's behavior in various applications. This guide employs a robust computational workflow to dissect these properties, comparing them against well-studied analogues to provide a clear and objective performance benchmark.
Theoretical Framework: The Power of Density Functional Theory
The computational analysis presented herein is grounded in Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of many-body systems.[2][3] We specifically utilize the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has consistently proven to be a reliable and accurate tool for reproducing experimental values for molecular geometry, vibrational frequencies, and electronic properties in organic molecules.[4][5]
Key electronic properties derived from our DFT calculations include:
-
Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and the energy required for electronic excitation.[6][7] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the charge distribution around a molecule.[8] It allows for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is invaluable for predicting how a molecule will interact with other chemical species.[9][10]
Experimental & Computational Workflow
The following protocol outlines a self-validating system for the computational analysis of FMNP and its analogues. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Protocol 1: In Silico Analysis of Electronic Properties
-
Structure Optimization:
-
Step 1a: The initial 3D structure of FMNP is drawn using molecular modeling software (e.g., GaussView).
-
Step 1b: A full geometry optimization is performed using the Gaussian 09W software package. The DFT method with the B3LYP functional and a 6-311++G(d,p) basis set is employed.
-
Rationale: This level of theory provides a robust balance between computational cost and accuracy for this class of molecules.[2][11] The optimization ensures that all subsequent calculations are performed on the most stable, lowest-energy conformation of the molecule.
-
-
Vibrational Frequency Calculation:
-
Step 2a: Following optimization, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.
-
Rationale: This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). Second, it provides theoretical FT-IR and Raman vibrational spectra, which can be compared with experimental data for validation.[4][5]
-
-
Electronic Property Calculation (UV-Vis):
-
Step 3a: The optimized structure is used to perform a Time-Dependent DFT (TD-DFT) calculation.
-
Rationale: TD-DFT is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. It provides information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π*).[12]
-
-
Molecular Orbital and MEP Analysis:
-
Step 4a: The final optimized checkpoint file is used to generate molecular orbital surfaces (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) map.
-
Rationale: These visualizations are critical for interpreting the electronic behavior of the molecule, including its reactivity and potential interaction sites.[8][9]
-
Caption: Workflow for the computational analysis of FMNP.
Results and Discussion: A Comparative Analysis
Molecular Geometry
The geometry of FMNP was optimized to its ground state. An intramolecular hydrogen bond is expected between the hydroxyl proton and an oxygen atom of the adjacent nitro group, a common feature in ortho-nitrophenols.[4] This interaction contributes to the planarity of the molecule. The calculated bond lengths and angles for FMNP are compared with experimental data for similar compounds in Table 1.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | FMNP (Calculated) | p-Nitrophenol (Calculated)[9] | 2-Methyl-4-nitrophenol (Calculated)[4] |
| Bond Lengths (Å) | |||
| C-F | 1.358 | - | - |
| C-NO₂ | 1.475 | 1.485 | 1.479 |
| O-H | 0.969 | 0.965 | 0.968 |
| C-CH₃ | 1.509 | - | 1.512 |
| Bond Angles (º) | |||
| C-C-F | 119.5 | - | - |
| C-C-NO₂ | 121.8 | 119.1 | 120.5 |
| C-O-H | 108.7 | 109.3 | 108.9 |
The C-F bond length is typical for fluoroaromatic compounds. The presence of the electron-withdrawing nitro and fluoro groups slightly shortens adjacent C-C bonds within the ring, indicating a degree of electronic delocalization.
Vibrational Analysis (FT-IR)
The theoretical vibrational spectrum provides a fingerprint of the molecule. Key vibrational modes are assigned and compared in Table 2. The calculated frequencies are generally in good agreement with experimental values for related structures, validating the computational model.[13]
Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Assignment | FMNP (Calculated) | p-Nitrophenol (Experimental)[9] | 2-Methyl-4-nitrophenol (Experimental)[4] |
| O-H stretch | 3250 | 3325 | 3230 |
| C-H stretch (aromatic) | 3100-3050 | 3110 | 3085 |
| C=C stretch (aromatic) | 1615, 1580 | 1613, 1593 | 1610, 1585 |
| NO₂ asymmetric stretch | 1530 | 1505 | 1525 |
| NO₂ symmetric stretch | 1345 | 1340 | 1342 |
| C-F stretch | 1255 | - | - |
The O-H stretching frequency in FMNP is significantly lowered due to the strong intramolecular hydrogen bond with the nitro group. The characteristic C-F stretching vibration appears around 1255 cm⁻¹.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are crucial for understanding chemical reactivity and electronic transitions. The HOMO is primarily localized over the phenol ring and the hydroxyl group, indicating these are the main sites for electron donation. The LUMO is predominantly centered on the nitro group and the aromatic ring, highlighting the electron-accepting nature of this moiety.
Caption: Conceptual diagram of HOMO-LUMO energy levels.
The calculated HOMO-LUMO energy gap (ΔE) provides a quantitative measure of the molecule's electronic stability.
Table 3: Frontier Orbital Energies and Related Parameters
| Molecule | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |
| FMNP (Calculated) | -7.15 | -3.20 | 3.95 | 1.975 |
| p-Nitrophenol (Calculated) | -6.89 | -2.53 | 4.36 | 2.18 |
| 2-Methyl-4-nitrophenol (Calculated) | -6.98 | -2.85 | 4.13 | 2.065 |
FMNP exhibits the smallest HOMO-LUMO gap among the compared molecules. This is a direct consequence of the combined electron-withdrawing effects of the fluoro and nitro groups, which stabilize the LUMO, and the electron-donating methyl group, which slightly destabilizes the HOMO. A lower energy gap suggests that FMNP is more reactive and can be more easily polarized than the other compounds, indicating a higher potential for intramolecular charge transfer.[4]
Molecular Electrostatic Potential (MEP)
The MEP map of FMNP visually confirms the charge distribution inferred from the functional groups.
-
Negative Regions (Red/Yellow): These are concentrated around the oxygen atoms of the nitro group and the hydroxyl group. These regions are susceptible to electrophilic attack.
-
Positive Regions (Blue): The most positive potential is located around the hydroxyl hydrogen, confirming its acidic nature. The hydrogens of the aromatic ring also exhibit a positive potential.
-
Neutral Regions (Green): These are found around the carbon backbone and the methyl group.
Caption: Logical relationships of MEP regions in FMNP.
The MEP analysis clearly shows that the nitro group creates a powerful electron-deficient site, making the molecule susceptible to nucleophilic attack on the ring, while the hydroxyl proton is the primary site for electrophilic interactions.
Conclusion
This computational guide demonstrates that 2-Fluoro-4-methyl-6-nitrophenol possesses distinct electronic properties shaped by the synergistic effects of its substituents. The DFT calculations, performed at the B3LYP/6-311++G(d,p) level of theory, reveal key insights:
-
Structural Stability: FMNP is stabilized by a strong intramolecular hydrogen bond between the hydroxyl and nitro groups.
-
Enhanced Reactivity: Compared to p-nitrophenol and 2-methyl-4-nitrophenol, FMNP has a significantly smaller HOMO-LUMO energy gap (3.95 eV). This suggests higher chemical reactivity, greater polarizability, and a propensity for intramolecular charge transfer.
-
Defined Reactive Sites: The MEP map clearly delineates the nucleophilic regions around the nitro group's oxygen atoms and the primary electrophilic site at the hydroxyl proton.
The combination of a strong electron-withdrawing nitro group, an electronegative fluoro atom, and an electron-donating methyl group creates a unique electronic landscape. This makes FMNP a promising candidate for applications where tailored electronic properties and specific reactivity are required, such as in the design of nonlinear optical materials or as an intermediate in pharmaceutical synthesis. The methodologies and comparative data presented here provide a robust framework for future experimental validation and application-oriented research.
References
-
Title: FT-IR and FT-Raman spectra, molecular modeling and vibrational assignments of 2-methyl-4-nitrophenol and 3-methyl-4-nitrophenol Source: ResearchGate URL: [Link]
-
Title: 2-Fluoro-6-nitrophenol Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method Source: Applied Journal of Environmental Engineering Science URL: [Link]
-
Title: Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study Source: ResearchGate URL: [Link]
-
Title: Vibrational and PED analysis of o-Nitro Phenol-a DFT Study Source: JETIR URL: [Link]
-
Title: Geometry optimization, HOMO and LUMO energy, molecular electrostatic potential, NMR, FT-IR and FT-Raman analyzes on 4-nitrophenol Source: ResearchGate URL: [Link]
-
Title: 4-Fluoro-2-nitrophenol Source: NIST WebBook URL: [Link]
-
Title: Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications Source: National Institutes of Health URL: [Link]
- Title: Synthesis method of 2-fluoro-4-nitrobenzonitrile Source: Google Patents URL
-
Title: Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule Source: ResearchGate URL: [Link]
-
Title: Theoretical, Experimental Studies on Molecular Structure and Vibrational Spectra of 2,6-Dibromo-4-Nitrophenol Source: Taylor & Francis Online URL: [Link]
-
Title: Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model Source: National Institutes of Health URL: [Link]
-
Title: Ultrafast Dynamics of o-Nitrophenol: An Experimental and Theoretical Study Source: ACS Publications URL: [Link]
-
Title: Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications Source: MDPI URL: [Link]
-
Title: DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol Source: ResearchGate URL: [Link]
-
Title: Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis Source: Semantic Scholar URL: [Link]
-
Title: Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications Source: Royal Society of Chemistry URL: [Link]
-
Title: Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations Source: MDPI URL: [Link]
-
Title: Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone: An Experimental and Theoretical Study Source: ResearchGate URL: [Link]
-
Title: 3D plots of the molecular electrostatic potential map of... Source: ResearchGate URL: [Link]
Sources
- 1. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
